XMD-17-51
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XMD-17-51: A Multi-Kinase Inhibitor Targeting Cancer Progression
An In-depth Technical Guide on the Mechanism of Action of XMD-17-51
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent pyrimido-diazepinone compound that functions as a multi-kinase inhibitor, demonstrating significant therapeutic potential, particularly in oncology. Initially identified as a selective inhibitor of NUAK family kinase 1 (NUAK1), further research has revealed its robust inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a key regulator of cancer stemness and epithelial-mesenchymal transition (EMT). While also reported to modulate a broad spectrum of other kinases including Thirty-eight-negative kinase 1 (TNK1), the primary characterized mechanism of action of this compound revolves around its inhibition of DCLK1 and NUAK1, leading to the disruption of critical cancer progression pathways. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core activities, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of multiple protein kinases, thereby inhibiting their catalytic activity. The primary and most well-characterized targets of this compound are NUAK1 and DCLK1. Its action as a TNK1 inhibitor has also been noted, although with less detailed characterization in the public domain.
-
NUAK1 Inhibition : this compound is a highly potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, which is involved in cellular stress responses and proliferation.[1][2]
-
DCLK1 Inhibition : this compound demonstrates strong inhibitory activity against DCLK1, a protein kinase that serves as a marker for cancer stem cells in various malignancies.[3] Inhibition of DCLK1 by this compound has been shown to impede cancer cell proliferation, EMT, and stemness in non-small cell lung carcinoma (NSCLC).[3]
-
TNK1 Modulation : TNK1, a non-receptor tyrosine kinase, is also a target of this compound. TNK1 is implicated in diverse cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is linked to certain cancers.
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| DCLK1 | 14.64 | Cell-free enzymatic assay | |
| NUAK1 | 1.5 | Not specified |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| A549 | Non-small cell lung carcinoma | 27.575 | - | |
| A549 (DCLK1 Overexpression) | Non-small cell lung carcinoma | 53.197 | DCLK1 overexpression impairs the anti-proliferative activity of this compound. | |
| NCI-H1299 | Non-small cell lung carcinoma | Not specified | Inhibits proliferation. | |
| NCI-H1975 | Non-small cell lung carcinoma | Not specified | Inhibits proliferation. |
Signaling Pathways Modulated by this compound
The primary antitumor effects of this compound are mediated through the disruption of the DCLK1 signaling cascade, which plays a pivotal role in cancer stemness and EMT.
DCLK1 Signaling Pathway Inhibition
Inhibition of DCLK1 by this compound leads to the downregulation of key transcription factors and proteins that promote EMT and maintain cancer stem cell characteristics. This results in a phenotypic shift from a mesenchymal to a more epithelial state, rendering the cancer cells less invasive and more susceptible to therapy.
Caption: Inhibition of DCLK1 by this compound and its downstream effects on EMT and cancer stemness.
Experimental Protocols
The following are synthesized methodologies for key experiments used to characterize the mechanism of action of this compound, based on available literature.
In Vitro DCLK1 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DCLK1.
-
Reaction Setup : Purified active DCLK1 kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic kinase peptide substrate) and ATP.
-
Compound Addition : this compound is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation : The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis : The percentage of kinase inhibition relative to the vehicle control is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding : NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation : The cells are incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Western Blotting
This technique is used to detect changes in the protein expression levels of DCLK1 and its downstream targets following treatment with this compound.
-
Cell Lysis : Cells treated with this compound are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., DCLK1, Snail-1, E-cadherin, β-catenin, and a loading control like GAPDH).
-
Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.
Caption: A generalized workflow for Western Blot analysis to assess protein expression changes.
Conclusion
This compound is a multi-faceted kinase inhibitor with a well-documented mechanism of action centered on the inhibition of DCLK1 and NUAK1. Its ability to suppress key drivers of cancer progression, such as EMT and cancer stemness, through the DCLK1 signaling pathway, positions it as a promising candidate for further preclinical and clinical investigation in oncology. While its activity against other kinases like TNK1 contributes to its broader pharmacological profile, the in-depth characterization of its effects on DCLK1 provides a solid foundation for its continued development as a targeted cancer therapeutic. Future research should aim to further elucidate the full kinase selectivity profile of this compound and explore its therapeutic potential in a wider range of malignancies.
References
An In-depth Technical Guide to the Kinase Inhibitor XMD-17-51
XMD-17-51 is a pyrimido-diazepinone compound recognized for its role as a potent protein kinase modulator.[1] Initially identified as a derivative of HTH-01-015, it has demonstrated significant inhibitory activity against key kinases implicated in cancer progression, positioning it as a compound of interest for oncological research and drug development.[2][3] This guide provides a comprehensive overview of its mechanism of action, biochemical activity, and the experimental protocols used for its evaluation.
Chemical Properties and Structure
This compound, also referred to as XMD17-51, is characterized by its pyrimido-diazepinone core.[2][3] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₆O | (Structure inferred) |
| Molecular Weight | 404.47 g/mol | |
| Solubility | 81 mg/mL (200.26 mM) in fresh DMSO | |
| Class | Pyrimido-diazepinone |
Mechanism of Action and Signaling Pathways
This compound functions primarily as a kinase inhibitor. It was originally developed as a highly selective and potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family, with an IC₅₀ of just 1.5 nM. Its inhibitory activity also extends to other AMPK family members such as MARK1, MARK3, BRSK1, and AMPK itself.
More recently, research has highlighted its significant inhibitory effect on Doublecortin-like kinase 1 (DCLK1), a protein kinase and cancer stem cell marker that is highly expressed in various cancers. By inhibiting DCLK1, this compound interferes with critical downstream signaling pathways that promote cancer cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell (CSC) properties.
The inhibition of DCLK1 by this compound leads to:
-
Reduced Cell Proliferation : It curtails the growth of non-small cell lung carcinoma (NSCLC) cells.
-
Inhibition of EMT : The compound decreases levels of key EMT-promoting transcription factors like Snail-1 and ZEB1, while increasing levels of the epithelial marker E-cadherin.
-
Suppression of Cancer Stemness : this compound significantly reduces the ability of cancer cells to form spheres (a measure of self-renewal) and decreases the expression of pluripotency factors including β-catenin, SOX2, NANOG, and OCT4.
Quantitative Data: In Vitro Inhibitory Activity
The potency of this compound has been quantified against its primary kinase targets and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target | Assay Type | Cell Line | IC₅₀ Value |
| NUAK1 | Kinase Assay | Cell-Free | 1.5 nM |
| DCLK1 | Kinase Assay | Cell-Free | 14.64 nM |
| Cell Proliferation | MTT Assay | A549 (NSCLC) | 3.551 µM |
| Cell Proliferation | MTT Assay | NCI-H1299 (NSCLC) | 1.693 µM |
| Cell Proliferation | MTT Assay | NCI-H1975 (NSCLC) | 1.845 µM |
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its efficacy and mechanism.
1. In Vitro Cell-Free Kinase Assay
-
Objective : To determine the direct inhibitory effect of this compound on purified kinase activity.
-
Methodology :
-
Purified, commercially available active DCLK1 kinase is used.
-
A peptide substrate (e.g., ULight-CREBtide) and a low concentration of ATP (e.g., 1 µM) are prepared in a reaction buffer.
-
This compound is added at various concentrations to the kinase reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The level of phosphorylation is quantified using a suitable detection method, such as fluorescence or luminescence.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
2. Cell Proliferation (MTT) Assay
-
Objective : To measure the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology :
-
NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Following treatment, MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial enzymes to reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., OD550).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
3. Sphere Formation Assay
-
Objective : To assess the impact of this compound on the self-renewal capacity and stem-like properties of cancer cells.
-
Methodology :
-
A single-cell suspension of cancer cells (e.g., A549) is prepared.
-
Cells are seeded at a low density (e.g., 100-1000 cells/well) in ultra-low attachment 96-well plates.
-
Cells are cultured in a specialized stem cell medium (e.g., DMEM-F12 with B27 supplement, EGF, and bFGF).
-
Cells are treated with different concentrations of this compound.
-
Plates are incubated for an extended period (e.g., 10 days) to allow for the formation of tumor spheres.
-
The number and size of spheres are counted and photographed under a microscope.
-
Sphere formation efficiency is calculated and compared between treated and control groups.
-
4. Western Blotting
-
Objective : To measure changes in the protein expression levels of DCLK1 and its downstream targets.
-
Methodology :
-
Cells are treated with this compound, then collected and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., DCLK1, β-catenin, GAPDH).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chemiluminescent substrate is applied, and the resulting signal is captured to visualize protein bands, which are then quantified.
-
Summary of Biological Effects
Studies on NSCLC cell lines reveal that this compound exerts potent anti-cancer effects. It not only inhibits DCLK1 kinase activity but also reduces DCLK1 protein expression levels in a dose-dependent manner. This leads to the inhibition of cell proliferation, a reduction in EMT, and a decrease in cancer cell stemness. Interestingly, while this compound reduces the expression of most stemness markers, it has been observed to increase the population of ALDH⁺ (Aldehyde Dehydrogenase positive) cells in a dose-dependent manner. The precise mechanism behind this specific effect requires further investigation but may be related to changes in the tumor microenvironment resulting from EMT inhibition.
Conclusion
This compound is a dual DCLK1 and NUAK1 inhibitor with significant potential as a therapeutic agent for cancer, particularly non-small cell lung cancer. Its ability to suppress multiple oncogenic pathways, including cell proliferation, EMT, and cancer stemness, underscores its promise. The detailed experimental data gathered to date provides a strong foundation for its further preclinical and potential clinical development as a targeted cancer therapy.
References
XMD-17-51: A Technical Guide to a Potent NUAK1 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of XMD-17-51, a potent pyrimido-diazepinone inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family, activated by the tumor suppressor LKB1, and is implicated in cancer cell survival, proliferation, and migration. This compound has emerged as a valuable chemical probe for studying NUAK1 biology, though its selectivity profile necessitates careful experimental design. This guide details the inhibitor's biochemical and cellular activity, selectivity, relevant signaling pathways, and key experimental protocols for its use and characterization.
Biochemical Profile and Potency
This compound was developed as a more potent analog of the NUAK1 inhibitor HTH-01-015.[1] It demonstrates high potency against NUAK1 in biochemical assays, with inhibitory activity in the low nanomolar range.[1][2][3] Its primary off-target activities of note are against DCLK1 and other members of the AMPK family.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) | Notes |
|---|---|---|
| NUAK1 | 1.5 | Potent primary target inhibition. |
| DCLK1 | 14.64 | Significant off-target activity. |
| NUAK2 | Not significantly inhibited | Demonstrates selectivity for NUAK1 over NUAK2. |
Selectivity Profile
While a potent NUAK1 inhibitor, this compound is considered semi-specific and less selective than other tool compounds like WZ4003. A kinase screen against a panel of 140 kinases at a concentration of 1 µM revealed inhibition of several other kinases, particularly within the AMPK family and those associated with cell growth and proliferation.
Table 2: Selectivity Profile of this compound (1 µM Screen)
| Kinase Family | Inhibited Kinases |
|---|---|
| AMPK Family | MARK1, MARK3, BRSK1, AMPK |
| Growth/Proliferation | Aurora isoforms, ABL, JAK2 |
Note: This table highlights key off-targets identified in screening assays. For comprehensive analysis, researchers should consult the primary literature's kinase panel data.
Cellular Activity
In cellular contexts, this compound effectively inhibits processes regulated by NUAK1, such as cell proliferation and migration. It has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cell lines and inhibit cancer cell stemness by reducing sphere formation efficiency.
A key cellular readout for NUAK1 activity is the phosphorylation of its substrate, MYPT1, at Ser445. Treatment of cells with this compound leads to a partial, but not complete, reduction in MYPT1 phosphorylation. This is attributed to its selectivity for NUAK1 over NUAK2, as both kinases can phosphorylate MYPT1.
Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| NCI-H1299 | 1.693 |
| NCI-H1975 | 1.845 |
| A549 | 3.551 |
Data from MTT proliferation assays.
NUAK1 Signaling Pathways
NUAK1 is a key node in signaling pathways that control cellular stress responses, adhesion, and proliferation. Its activity is principally regulated upstream by LKB1 and AKT. Downstream, NUAK1 phosphorylates multiple substrates to exert its biological functions.
Key Experimental Protocols
The following protocols are adapted from methodologies used in the characterization of this compound.
Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol uses a radioactive filter-binding method to measure the phosphorylation of a substrate peptide by purified NUAK1.
Materials:
-
Purified active GST-NUAK1 enzyme.
-
Substrate peptide (e.g., Sakamototide, 200 µM).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35).
-
[γ-³²P]ATP (100 µM, ~500 cpm/pmol).
-
10 mM MgCl₂.
-
This compound serial dilutions in DMSO.
-
P81 phosphocellulose paper.
-
75 mM phosphoric acid.
-
Scintillation counter.
Methodology:
-
Prepare a reaction mixture containing kinase assay buffer, MgCl₂, substrate peptide, and GST-NUAK1 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of activity against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol: Cellular MYPT1 Phosphorylation Assay
This protocol measures the effect of this compound on the phosphorylation of endogenous MYPT1 in a cellular context.
Materials:
-
HEK-293 cells (or other suitable cell line expressing NUAK1).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound at various concentrations.
-
EDTA-PBS-based cell dissociation buffer.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-MYPT1 antibody for immunoprecipitation.
-
Protein A/G beads.
-
Anti-phospho-MYPT1 (Ser445) antibody for immunoblotting.
-
Anti-total-MYPT1 antibody for immunoblotting.
-
SDS-PAGE and Western blotting equipment.
Methodology:
-
Plate HEK-293 cells and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (or DMSO control) for a specified duration (e.g., 16 hours).
-
To induce NUAK activity, replace the medium with an EDTA-PBS-based cell dissociation buffer (containing the same concentration of inhibitor) to promote cell detachment.
-
Induce detachment by gentle tapping and collect cells by low-speed centrifugation (e.g., 70 x g for 3 min).
-
Immediately lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Incubate a portion of the lysate (e.g., 0.5 mg) with an anti-MYPT1 antibody overnight at 4°C to form an immune complex.
-
Add Protein A/G beads to capture the immune complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein from the beads using SDS-PAGE loading buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform immunoblotting using the anti-phospho-MYPT1 (Ser445) antibody.
-
Strip the membrane and re-probe with an anti-total-MYPT1 antibody to confirm equal loading.
-
Analyze the resulting bands to determine the change in MYPT1 phosphorylation relative to the total MYPT1 protein.
References
XMD-17-51: A Potent Inhibitor of DCLK1 Kinase for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression, particularly in promoting cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and therapeutic resistance. Its overexpression is correlated with poor prognosis in various malignancies, making it an attractive therapeutic target. XMD-17-51 is a small molecule inhibitor that has demonstrated potent and selective inhibitory activity against DCLK1 kinase. This technical guide provides a comprehensive overview of the core inhibitory activity of this compound, detailing its effects on DCLK1 and downstream signaling pathways, and provides methodologies for key experimental assays.
Quantitative Inhibitory Activity
This compound exhibits significant inhibitory potency against DCLK1 and demonstrates anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| DCLK1 | 14.64 | Cell-free enzymatic assay | [1][2][3][4][5] |
| NUAK1 | 1.5 | Not Specified |
Table 2: Anti-Proliferative Activity of this compound in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
| Cell Line | IC₅₀ (µM) | Assay Type | Notes | Reference |
| A549 | 27.575 | MTT Assay | DCLK1 overexpression increased IC₅₀ to 53.197 µM. | |
| NCI-H1299 | Not Specified | MTT Assay | This compound inhibited proliferation. | |
| NCI-H1975 | Not Specified | MTT Assay | This compound inhibited proliferation. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of DCLK1. This inhibition leads to the downregulation of DCLK1 protein levels and subsequently modulates key signaling pathways implicated in cancer progression, including EMT and stemness. DCLK1 is known to regulate several critical signaling pathways such as Notch, Wnt/β-catenin, and NF-κB. By inhibiting DCLK1, this compound effectively disrupts these oncogenic signaling cascades.
The diagram below illustrates the proposed mechanism of action for this compound in the context of the DCLK1 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound. Note that specific reagents and instrumentation may vary between laboratories.
Cell-Free DCLK1 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on DCLK1 kinase activity in a purified system.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute purified, active recombinant DCLK1 protein to the desired concentration in kinase assay buffer.
-
Prepare a stock solution of a suitable substrate (e.g., ULight-CREBtide peptide) and ATP. A low ATP concentration (e.g., 1 µM) is often used to increase inhibitor sensitivity.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add DCLK1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at room temperature or 30°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the signal corresponding to substrate phosphorylation using a suitable plate reader. The detection method will depend on the substrate used (e.g., fluorescence for ULight peptides).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549, NCI-H1299, NCI-H1975) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of DCLK1 and its downstream targets following treatment with this compound.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the MTT assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software and normalize the expression of the target protein to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to measure the changes in the mRNA expression levels of DCLK1 and its target genes after treatment with this compound.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as previously described.
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol or RNeasy).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., DCLK1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.
-
Conclusion
This compound is a promising DCLK1 inhibitor with potent anti-cancer activity demonstrated in both biochemical and cellular assays. Its ability to disrupt key oncogenic signaling pathways highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action and efficacy of this compound and other DCLK1 inhibitors in various cancer models. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic utility of this compound in oncology.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
An In-depth Technical Guide to the Pyrimido-Diazepinone Compound XMD-17-51
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
XMD-17-51 is a synthetic, small-molecule pyrimido-diazepinone compound that has emerged as a potent modulator of a range of protein kinases. Initially identified as a highly selective and potent inhibitor of NUAK Family Kinase 1 (NUAK1), subsequent research has revealed its activity against other kinases, notably Doublecortin-like kinase 1 (DCLK1). Its ability to target key signaling pathways implicated in cancer progression has positioned this compound as a compound of significant interest for therapeutic development, particularly in the context of non-small cell lung carcinoma (NSCLC). This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and a summary of its known kinase inhibition profile.
Biochemical Activity and Kinase Inhibition Profile
This compound functions as an ATP-competitive inhibitor of protein kinases. Its primary targets are NUAK1 and DCLK1, exhibiting low nanomolar inhibitory concentrations. The compound is a derivative of HTH-01-015, another NUAK1 inhibitor, but demonstrates significantly enhanced potency against this target[1][2].
A broader kinase profiling study was conducted to assess the selectivity of this compound. At a concentration of 1 µM, it was screened against a panel of 140 different kinases[3]. While a comprehensive list of IC50 values from this screen is not publicly available, the study highlighted its potent inhibition of NUAK1 and also noted its activity against several other kinases.
Table 1: Quantitative Kinase Inhibition Data for this compound
| Target Kinase | IC50 (nM) | Notes |
| NUAK1 | 1.5[1][2] | Potent and highly selective inhibition. |
| DCLK1 | 14.64 | Inhibition demonstrated in a cell-free enzymatic assay. |
| NUAK2 | Not significantly inhibited | Demonstrates selectivity for NUAK1 over NUAK2. |
| MARK1 | Partially suppressed | Member of the AMPK family. |
| MARK3 | Partially suppressed | Member of the AMPK family. |
| BRSK1 | Partially suppressed | Member of the AMPK family. |
| AMPK | Partially suppressed | |
| Aurora isoforms | Inhibited | Kinases involved in growth and proliferation. |
| ABL1 | Inhibited | |
| JAK2 | Inhibited | |
| TNK1 | Putative Target | Listed as a potential target, but quantitative data is not available. |
Cellular Activity in Non-Small Cell Lung Carcinoma (NSCLC)
The anti-cancer properties of this compound have been primarily investigated in the context of NSCLC, utilizing cell lines such as A549, NCI-H1299, and NCI-H1975. The compound has been shown to inhibit cell proliferation, reduce epithelial-mesenchymal transition (EMT), and suppress cancer stem cell (CSC) properties.
Overexpression of DCLK1 in A549 cells was found to confer resistance to this compound, increasing the IC50 for cell proliferation from 27.575 µM to 53.197 µM, supporting the notion that DCLK1 is a key cellular target of the compound.
Table 2: Cellular Proliferation Inhibition by this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Notes |
| A549 | 27.575 | |
| NCI-H1299 | Data not quantified, but inhibition observed | |
| NCI-H1975 | Data not quantified, but inhibition observed | |
| A549 (DCLK1 Overexpression) | 53.197 | Increased resistance compared to wild-type A549 cells. |
Signaling Pathways Modulated by this compound
DCLK1 Signaling Pathway
In NSCLC cells, this compound has been demonstrated to modulate the DCLK1 signaling pathway, which plays a crucial role in EMT and the maintenance of cancer stem cell-like properties. Inhibition of DCLK1 by this compound leads to the downregulation of pro-mesenchymal transcription factors Snail-1 and ZEB1, and a corresponding increase in the epithelial marker E-cadherin. Furthermore, this compound treatment reduces the expression of key stemness markers, including β-catenin, SOX2, NANOG, and OCT4.
TNK1 Signaling Pathway
Thirty-eight-negative kinase 1 (TNK1) is a non-receptor tyrosine kinase that has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. While this compound has been suggested as a potential modulator of TNK1, specific quantitative data on this interaction and its functional consequences are currently lacking. The following diagram illustrates a general overview of the TNK1 signaling pathway.
Experimental Protocols
In Vitro DCLK1 Kinase Inhibition Assay (Cell-Free)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified DCLK1.
Methodology:
-
A reaction mixture is prepared containing commercially available purified DCLK1 protein, ULight-CREBtide peptide substrate, and a low concentration of ATP (1 µM).
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is incubated to allow for the phosphorylation of the peptide substrate by DCLK1.
-
The extent of substrate phosphorylation is measured, which is inversely proportional to the inhibitory activity of this compound.
-
The concentration of this compound that inhibits 50% of DCLK1 activity (IC50) is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
NSCLC cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere.
-
The cells are treated with various concentrations of this compound (with DMSO as a vehicle control) and incubated for 48 hours.
-
10 µl of TACS MTT Reagent is added to each well, and the plate is incubated at 37°C until a dark crystalline precipitate (formazan) is visible in the cells.
-
100 µl of a solubilization solution (266 mM NH4OH in DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Sphere Formation Assay
This assay is used to assess the cancer stem cell-like property of self-renewal.
Methodology:
-
A single-cell suspension of NSCLC cells is prepared.
-
Cells are seeded at a low density (e.g., 1,000 cells/well) in low-adherence plates with a specialized stem cell medium.
-
The cells are treated with different concentrations of this compound.
-
The plates are incubated for approximately 10 days to allow for the formation of spheres (spheroids) from single cells.
-
The number of spheres is counted, and the sphere formation efficiency is calculated to determine the effect of this compound on the self-renewal capacity of the cells.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.
Methodology:
-
NSCLC cells are treated with this compound for a specified duration (e.g., 24 hours).
-
Cells are collected and lysed to extract total protein.
-
The total protein concentration is determined using a BCA protein assay.
-
A standardized amount of protein (e.g., 40 µg) is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a PVDF membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% skimmed milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control like GAPDH) overnight at 4°C.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Synthesis of Pyrimido-diazepinone Compounds
While the specific synthesis route for this compound is not detailed in the available literature, a general approach for the synthesis of pyrimido-diazepinone scaffolds can be described. These methods often involve multi-step reactions, including cyclization steps to form the characteristic fused ring system. One common strategy involves the use of a substituted pyrimidine as a starting material, which is then elaborated through a series of reactions to introduce the diazepinone ring.
Therapeutic Potential and Future Directions
The primary therapeutic application of this compound that has been explored is in the treatment of non-small cell lung carcinoma. Its ability to inhibit DCLK1 and suppress cancer stem cell-like properties makes it a promising candidate for overcoming drug resistance and preventing tumor recurrence. Additionally, this compound was included in a kinase inhibitor library for screening against triple-negative breast cancer, suggesting its potential utility in other malignancies.
Future research should focus on a more comprehensive evaluation of the in vivo efficacy and safety profile of this compound in preclinical cancer models. A complete kinome scan with detailed IC50 values would provide a clearer understanding of its selectivity and potential off-target effects. Furthermore, elucidating the functional consequences of TNK1 inhibition by this compound could uncover additional mechanisms of action and therapeutic opportunities. The development of more specific DCLK1 inhibitors, potentially using this compound as a lead compound, is also a promising avenue for future drug discovery efforts.
References
XMD-17-51: A Technical Guide to its Function as a Protein Kinase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD-17-51 is a pyrimido-diazepinone compound that has emerged as a significant protein kinase modulator with potential therapeutic applications, particularly in oncology. Initially identified as a potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family, subsequent research has revealed its activity against other kinases, most notably Doublecortin-like kinase 1 (DCLK1). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, with a focus on its role as a DCLK1 inhibitor in non-small cell lung cancer (NSCLC).
Core Function and Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of target protein kinases. This leads to a downstream cascade of events, ultimately impacting cellular processes such as proliferation, migration, and stemness.
Primary Targets and Kinase Selectivity
While initially developed as a NUAK1 inhibitor, this compound has demonstrated potent inhibitory activity against DCLK1, a kinase implicated as a cancer stem cell marker in various malignancies.[1][2] Its broader kinase selectivity profile includes several members of the AMPK family.[1][2]
Table 1: Kinase Inhibition Profile of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | DCLK1 | 14.64 | [1] |
| This compound | NUAK1 | 1.5 | |
| HTH-01-015 | NUAK1 | 100 | |
| WZ4003 | NUAK1 | 20 | |
| WZ4003 | NUAK2 | 100 |
Note: HTH-01-015 is a parent compound of this compound. WZ4003 is a related selective NUAK inhibitor. Both were found to be highly selective when screened against a panel of 139 kinases.
Role in Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, this compound's primary mechanism of action is the inhibition of DCLK1. DCLK1 is a multifaceted protein that plays a crucial role in tumor progression through the regulation of several key signaling pathways. Inhibition of DCLK1 by this compound has been shown to:
-
Reduce Cell Proliferation: this compound inhibits the proliferation of NSCLC cell lines, including A549, NCI-H1299, and NCI-H1975.
-
Inhibit Epithelial-Mesenchymal Transition (EMT): By targeting DCLK1, this compound downregulates key EMT-promoting transcription factors such as Snail-1 and ZEB1, while increasing the expression of the epithelial marker E-cadherin.
-
Suppress Cancer Stem Cell (CSC) Properties: The modulator reduces the expression of stemness markers like β-catenin and pluripotency factors including SOX2, NANOG, and OCT4. This leads to a decrease in the efficiency of tumor sphere formation, a hallmark of cancer stem cell activity.
Signaling Pathway
The inhibitory action of this compound on DCLK1 interrupts a critical signaling cascade that promotes cancer cell survival, proliferation, and metastasis in NSCLC. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Caption: DCLK1 signaling pathway inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell-Free Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant DCLK1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified DCLK1 kinase to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting
Western blotting is employed to analyze the protein expression levels of DCLK1 and its downstream targets in cells treated with this compound.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, GAPDH, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture NSCLC cells to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Tumor Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells and the effect of this compound on this property.
Materials:
-
NSCLC cell lines
-
Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound
-
Trypsin-EDTA
Procedure:
-
Culture NSCLC cells as a monolayer.
-
Harvest the cells and resuspend them in serum-free stem cell medium to obtain a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/well in a 6-well ultra-low attachment plate) in the presence of various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-10 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well.
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for characterizing the effects of this compound.
References
An In-depth Technical Guide to the Molecular Targets of XMD-17-51
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of XMD-17-51, a potent pyrimido-diazepinone compound. This document details the compound's primary kinase targets, its impact on key cellular signaling pathways, and provides detailed protocols for relevant experimental validation.
Executive Summary
This compound is a multi-kinase inhibitor with primary inhibitory activity against Doublecortin-like kinase 1 (DCLK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2] It demonstrates potent anti-proliferative and anti-stemness properties in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1] The compound's mechanism of action involves the modulation of critical signaling pathways that regulate epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) characteristics. This guide summarizes the current understanding of this compound's targets and provides the necessary technical details for its further investigation.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against its primary kinase targets and in cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| NUAK1 | 1.5[1] |
| DCLK1 | 14.64[1] |
Table 2: Cellular Proliferation Inhibition in NSCLC Cell Lines
| Cell Line | IC50 (µM) |
| A549 | 3.551 |
| NCI-H1299 | 1.693 |
| NCI-H1975 | 1.845 |
Table 3: Kinase Selectivity Profile of this compound
A kinase profiling study of this compound at a concentration of 1 µM was conducted against a panel of 140 kinases. The results indicate that besides NUAK1, this compound also inhibits other members of the AMPK family, including MARK1, MARK3, and BRSK1.
| Kinase Family | Notable Off-Targets |
| AMPK Family | MARK1, MARK3, BRSK1, AMPK |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and metastasis. The primary pathways affected are those regulated by its principal targets, DCLK1 and NUAK1.
DCLK1 Signaling Pathway
DCLK1 is a crucial regulator of cancer stemness and epithelial-mesenchymal transition (EMT). Its inhibition by this compound leads to the downregulation of several key downstream effectors.
References
XMD-17-51 in Lung Cancer Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the small molecule inhibitor XMD-17-51 in the progression of lung cancer. The document synthesizes preclinical data, focusing on its mechanism of action, effects on key signaling pathways, and quantitative measures of its efficacy. Detailed experimental methodologies are provided for key assays, and all signaling and workflow diagrams are rendered using the DOT language for clarity and reproducibility.
Executive Summary
This compound has been identified as a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase and a significant marker for cancer stem cells (CSCs) in various malignancies, including non-small cell lung cancer (NSCLC).[1][2][3] Preclinical studies demonstrate that by targeting DCLK1, this compound effectively curtails lung cancer progression through a multi-faceted approach: inhibiting cell proliferation, suppressing cancer stemness characteristics, and reversing the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[1][4] The data presented herein underscore the potential of this compound as a therapeutic candidate for lung cancer.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of DCLK1. This action initiates a cascade of downstream effects that collectively hinder the malignant phenotype of lung cancer cells.
-
Direct Kinase Inhibition : this compound binds to DCLK1, blocking its kinase function and leading to a reduction in DCLK1 protein levels within the cancer cells.
-
Suppression of Cancer Stemness : The molecule significantly reduces the ability of NSCLC cells to form spheres—a key characteristic of cancer stem cells. This is accompanied by a marked decrease in the expression of critical stemness and pluripotency markers, including β-catenin, SOX2, NANOG, and OCT4.
-
Reversal of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to inhibit EMT, a process that allows cancer cells to become motile and invasive. It achieves this by downregulating key EMT-driving transcription factors like Snail-1 and ZEB1 (zinc-finger-enhancer binding protein 1), while simultaneously increasing the expression of the epithelial marker E-cadherin.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Kinase Inhibition Activity
| Target | Assay Type | IC50 Value | Source |
|---|
| DCLK1 | Cell-Free Enzymatic Assay | 14.64 nM | |
Table 2: Anti-Proliferative Activity in NSCLC Cell Lines
| Cell Line | Genetic Context | Condition | IC50 Value (µM) | Source |
|---|---|---|---|---|
| A549 | DCLK1 Wild-Type | Standard | 27.575 |
| A549 | DCLK1 Overexpression | DCLK1 Transfection | 53.197 | |
Note: The increase in IC50 upon DCLK1 overexpression strongly suggests that the anti-proliferative effects of this compound are primarily mediated through its inhibition of DCLK1.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound in lung cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1 Cell-Free DCLK1 Kinase Assay
-
Objective : To determine the direct inhibitory effect of this compound on DCLK1 kinase activity.
-
Protocol :
-
Recombinant DCLK1 enzyme is incubated in a kinase buffer solution.
-
A specific peptide substrate for DCLK1 and ATP (adenosine triphosphate) are added to the solution.
-
Serial dilutions of this compound (or vehicle control) are added to the respective wells of a microplate.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of remaining ATP.
-
The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
5.2 Cell Proliferation (MTT) Assay
-
Objective : To measure the effect of this compound on the viability and proliferation of NSCLC cells.
-
Protocol :
-
NSCLC cells (e.g., A549, NCI-H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated.
-
5.3 Western Blotting
-
Objective : To detect and quantify changes in the protein expression of DCLK1 and key EMT/stemness markers.
-
Protocol :
-
A549 cells are treated with different concentrations of this compound for a set time (e.g., 48 hours).
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, GAPDH as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
5.4 Sphere Formation Assay
-
Objective : To assess the impact of this compound on the self-renewal capacity and stem-like properties of lung cancer cells.
-
Protocol :
-
NSCLC cells are harvested and plated at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Cells are cultured in a specialized serum-free stem cell medium, often supplemented with EGF and bFGF.
-
The cells are treated with various concentrations of this compound or a vehicle control.
-
The plates are incubated for 7-10 days to allow for the formation of spheres (tumorspheres).
-
The number and size of spheres are observed and quantified using a microscope.
-
Sphere formation efficiency (SFE) is calculated as (Number of spheres formed / Number of cells seeded) x 100%.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression | Semantic Scholar [semanticscholar.org]
The Biological Activity of XMD-17-51 TFA Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD-17-51 trifluoroacetate (TFA) salt is a pyrimido-diazepinone compound that has emerged as a potent modulator of protein kinases. Initially identified as a selective inhibitor of NUAK family kinase 1 (NUAK1), subsequent research has highlighted its significant inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in cancer stem cell biology and oncogenesis.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound TFA salt, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of protein kinase activity. It functions as an ATP-competitive inhibitor, binding to the active site of target kinases and preventing the phosphorylation of their downstream substrates.
Primary Target: Doublecortin-like Kinase 1 (DCLK1)
The principal target of this compound in the context of oncology research is DCLK1.[2] DCLK1 is a microtubule-associated serine/threonine kinase that is overexpressed in various cancers and is considered a marker for tumor stem cells. By inhibiting DCLK1, this compound disrupts key signaling pathways involved in cancer cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cell-like properties.[2][3]
DCLK1 Signaling Pathway Inhibition
The inhibition of DCLK1 by this compound leads to the downregulation of several critical downstream signaling pathways implicated in tumorigenesis.
Caption: DCLK1 Signaling Pathway Inhibition by this compound.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro and cell-based assays.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| DCLK1 | 14.64 | Cell-free enzymatic assay | |
| NUAK1 | 1.5 | Cell-free enzymatic assay |
Cell-Based Activity in Non-Small Cell Lung Carcinoma (NSCLC) Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
| A549 | 3.551 | MTT Proliferation Assay | |
| NCI-H1299 | 1.693 | MTT Proliferation Assay | |
| NCI-H1975 | 1.845 | MTT Proliferation Assay | |
| A549 (DCLK1 Overexpression) | 53.197 | MTT Proliferation Assay | |
| A549 (Control) | 27.575 | MTT Proliferation Assay |
Kinase Selectivity Profile
A kinase profiling study of this compound at a concentration of 1 µM against a panel of 140 kinases revealed its activity against several members of the AMPK family, in addition to its primary targets DCLK1 and NUAK1. This suggests that while potent against DCLK1 and NUAK1, this compound is not entirely specific and may exert off-target effects through the inhibition of other kinases. The study highlighted inhibition of MARK1, MARK3, BRSK1, and AMPK. A comprehensive kinome scan with detailed IC50 values for a wider range of kinases is not publicly available at this time. Researchers should consider potential off-target effects in the interpretation of experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.
In Vitro DCLK1 Kinase Assay
This protocol is adapted from standard cell-free enzymatic kinase assays.
Caption: Workflow for an In Vitro DCLK1 Kinase Assay.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Recombinant DCLK1: Dilute to a working concentration of 2x in kinase buffer.
-
ATP: Prepare a 2x stock solution in kinase buffer. The final concentration should be at the Km for DCLK1.
-
Peptide Substrate: Prepare a 2x stock of a suitable DCLK1 peptide substrate (e.g., a peptide derived from a known DCLK1 substrate) in kinase buffer.
-
This compound TFA: Prepare a serial dilution in DMSO. Further dilute in kinase buffer to a 2x working concentration.
-
-
Assay Procedure:
-
Add 5 µL of 2x this compound TFA or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2x recombinant DCLK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP/substrate mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect kinase activity using a suitable method such as ADP-Glo™ Kinase Assay (Promega) or a radiometric assay measuring ³²P incorporation.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of NSCLC cell lines.
Caption: Workflow for a Cell Proliferation (MTT) Assay.
-
Cell Seeding:
-
Harvest and count NSCLC cells (e.g., A549, NCI-H1299, NCI-H1975).
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound TFA in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting
This protocol is for analyzing the protein expression levels of DCLK1 and EMT markers in NSCLC cells treated with this compound.
-
Cell Lysis and Protein Quantification:
-
Seed NSCLC cells in 6-well plates and treat with this compound TFA for the desired time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound TFA salt is a potent inhibitor of DCLK1 kinase with significant anti-proliferative and anti-stemness effects in non-small cell lung cancer models. Its mechanism of action involves the disruption of key signaling pathways that drive tumorigenesis and metastasis. While it also inhibits NUAK1 and other members of the AMPK family, its efficacy in DCLK1-dependent cancer models makes it a valuable tool for cancer research and a potential starting point for the development of more selective DCLK1-targeted therapies. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other potential kinase inhibitors.
References
XMD-17-51: A Technical Guide on its Interaction with AMPK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pyrimido-diazepinone compound, XMD-17-51, focusing on its mechanism of action and inhibitory effects on the AMP-activated protein kinase (AMPK) family. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: Profile of a Potent NUAK1 Inhibitor
This compound is a potent kinase inhibitor originally developed as a highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMPK-related kinase family.[1] It is a derivative of an earlier compound, HTH-01-015.[1] While its primary target is NUAK1, subsequent profiling has revealed that this compound also exhibits inhibitory activity against several other members of the AMPK family, as well as other kinases such as Doublecortin-like kinase 1 (DCLK1).[1][2] This makes it a valuable tool for studying the roles of these kinases in cellular processes and a potential candidate for therapeutic development, particularly in oncology.[2]
Mechanism of Action and Kinase Selectivity
The primary mechanism of action for this compound is the direct inhibition of kinase activity. Its high potency against NUAK1 is a key characteristic, but its effects on other related kinases are crucial for understanding its complete biological activity profile.
The potency of this compound has been quantified against several kinases using in vitro, cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.
| Kinase Target | Family | IC50 Value | Reference |
| NUAK1 | AMPK | 1.5 nM | |
| DCLK1 | CAMK | 14.64 nM |
Kinome-wide screening provides a broader perspective on the selectivity of an inhibitor. Profiling of this compound at a concentration of 1 µM against a large panel of kinases has demonstrated significant inhibition of several AMPK family members.
| Kinase Target | Family | % Inhibition (at 1 µM) | Reference |
| NUAK1 | AMPK | >95% | |
| MARK1 | AMPK | >90% | |
| MARK3 | AMPK | >90% | |
| BRSK1 | AMPK | >90% | |
| AMPK | AMPK | >90% | |
| (Note: Percentage inhibition values are estimated from kinase profiling data presented in Banerjee et al., 2014, as cited in subsequent studies. Specific numerical values beyond graphical representation may vary.) |
Relevant Signaling Pathways
NUAK1 is a member of the AMPK-related kinase family, which is activated downstream of the tumor suppressor kinase LKB1. The LKB1-AMPK signaling network is a central regulator of cellular energy homeostasis, coordinating metabolic processes and cell growth in response to energy stress.
References
From Selective Precursor to Potent Kinase Inhibitor: The Discovery and Characterization of XMD-17-51
An In-Depth Technical Guide on the Development of XMD-17-51 from HTH-01-015 for Researchers, Scientists, and Drug Development Professionals.
This technical guide details the discovery and characterization of this compound, a potent pyrimido-diazepinone kinase inhibitor, which originated from the optimization of HTH-01-015. Initially developed as a highly selective inhibitor for NUAK1, a member of the AMP-activated protein kinase (AMPK) family, the journey from HTH-01-015 to this compound reveals a classic drug discovery paradigm: the pursuit of enhanced potency, which often uncovers novel activities and therapeutic potentials.
HTH-01-015: A Selective NUAK1 Inhibitor
HTH-01-015 was identified as a potent and highly selective inhibitor of NUAK1 (also known as ARK5), a kinase activated by the LKB1 tumor suppressor.[1][2] Its selectivity is a key feature, showing over 100-fold higher potency for NUAK1 compared to the closely related NUAK2 and minimal activity against a broad panel of other kinases.[1] This specificity made HTH-01-015 a valuable chemical probe for elucidating the biological functions of NUAK1.
In cellular assays, HTH-01-015 effectively inhibits the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), a well-characterized NUAK1 substrate. Functionally, it has been shown to suppress cell proliferation, migration, and invasion in various cell lines, including U2OS osteosarcoma cells and mouse embryonic fibroblasts (MEFs).
The Emergence of this compound: A More Potent Derivative
In the effort to develop even more potent inhibitors, this compound was generated as a derivative of HTH-01-015. This optimization was successful, resulting in a compound with significantly increased inhibitory activity against NUAK1.
Table 1: Comparative Inhibitory Potency against NUAK1
| Compound | Target Kinase | IC50 |
| HTH-01-015 | NUAK1 | 100 nM |
| This compound | NUAK1 | 1.5 nM |
The data clearly illustrates the substantial gain in potency, with this compound being approximately 67 times more potent than its parent compound for NUAK1 inhibition.
Figure 1: Logical progression from HTH-01-015 to this compound.
Kinase Selectivity Profile and a Novel Target
While achieving greater potency against NUAK1, this compound demonstrated a broader kinase inhibition profile compared to the highly selective HTH-01-015. It was found to inhibit several other members of the AMPK family, including MARK1, MARK3, and BRSK1, as well as kinases associated with cell growth and proliferation.
A significant subsequent discovery identified Doublecortin-like kinase 1 (DCLK1), a cancer stem cell marker, as a key target of this compound. This finding has pivoted the therapeutic interest of this compound towards oncology, particularly in non-small cell lung cancer (NSCLC).
Table 2: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 | Biological Role |
| NUAK1 | 1.5 nM | Cell adhesion, migration, proliferation |
| DCLK1 | 14.64 nM | Cancer stem cell marker, EMT, proliferation |
| ERK5 (MAPK7) | Potent Inhibitor (IC50 not specified) | Cell proliferation, survival, migration |
| AMPK family (MARK1, MARK3, BRSK1) | Partially suppressed | Cellular energy homeostasis, polarity |
| Other (Aurora, ABL, JAK2) | Inhibited | Cell cycle, proliferation |
This compound as a DCLK1 Inhibitor in Lung Cancer
The inhibitory action of this compound on DCLK1 has profound anti-cancer effects. In NSCLC cell lines, this compound treatment leads to a decrease in DCLK1 protein levels, which in turn suppresses key cancer-promoting processes.
-
Inhibition of Cell Proliferation: this compound effectively inhibits the growth of NSCLC cells.
-
Reversal of Epithelial-Mesenchymal Transition (EMT): The compound reduces levels of EMT-promoting factors like Snail-1 and ZEB1, while increasing the epithelial marker E-cadherin.
-
Reduction of Cancer Stemness: this compound decreases the expression of stemness markers such as β-catenin and pluripotency factors including SOX2, NANOG, and OCT4. It also significantly impairs the ability of cancer cells to form spheres, a key characteristic of cancer stem cells.
Figure 2: DCLK1 signaling pathway inhibited by this compound.
Key Experimental Protocols
The characterization of HTH-01-015 and this compound involved several key biochemical and cell-based assays.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
-
Reaction Setup: Purified recombinant kinase (e.g., GST-NUAK1) is incubated in a reaction buffer.
-
Components: The reaction mixture contains a specific substrate peptide (e.g., Sakamototide for NUAK1), [γ-³²P]ATP as a phosphate source, and varying concentrations of the inhibitor (e.g., HTH-01-015 or this compound) or DMSO as a control.
-
Incubation: Reactions are typically carried out at 30°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide.
-
Washing: The paper is washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using Cerenkov counting.
-
Data Analysis: Kinase activity is calculated relative to the DMSO control, and IC50 values are determined by plotting activity against inhibitor concentration using non-linear regression analysis.
Western Blotting
This technique is used to measure the levels of specific proteins and their phosphorylation status in cells.
-
Cell Treatment: Cells (e.g., A549, U2OS) are treated with various concentrations of the inhibitor for a specified duration.
-
Lysis: Cells are collected and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Probing: The membrane is incubated with primary antibodies specific to the target protein (e.g., DCLK1, p-MYPT1, total MYPT1, GAPDH) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on film or with a digital imager.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Seeding: A low number of cells (e.g., 1,000 cells/well) are suspended in a specialized stem cell medium.
-
Treatment: The cells are treated with different concentrations of this compound.
-
Culture: Cells are cultured for 7-10 days, during which stem-like cells proliferate to form floating spheres.
-
Quantification: The number of spheres formed in each well is counted.
-
Analysis: The sphere formation efficiency is calculated and compared between treated and untreated groups to assess the impact on stemness.
Figure 3: General experimental workflow for inhibitor characterization.
Conclusion
The development of this compound from HTH-01-015 exemplifies a successful lead optimization effort, yielding a significantly more potent inhibitor of NUAK1. More importantly, this process led to the identification of DCLK1 as a novel, high-value target for this compound. The compound's ability to potently inhibit DCLK1 and consequently suppress proliferation, EMT, and cancer stemness highlights its potential as a therapeutic candidate for treating cancers such as NSCLC. The journey from a selective chemical probe to a multi-kinase inhibitor with clear therapeutic potential underscores the intricate and often serendipitous nature of drug discovery.
References
The Impact of XMD-17-51 on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and drug resistance. A key regulator of EMT is the serine/threonine kinase, Doublecortin-like kinase 1 (DCLK1), which has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of XMD-17-51, a potent DCLK1 inhibitor, and its impact on reversing the EMT phenotype. We will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for assessing its efficacy, and visualize the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapies targeting the EMT process.
Introduction
Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties. This transition is orchestrated by a complex network of signaling pathways and transcription factors. In the context of oncology, EMT is a pivotal mechanism driving tumor invasion, metastasis, and the acquisition of therapeutic resistance.
Doublecortin-like kinase 1 (DCLK1) has been identified as a tumor-specific stem cell marker in various cancers and plays a crucial role in promoting tumorigenesis and EMT.[1][2] Consequently, the inhibition of DCLK1 presents a compelling strategy for anti-cancer therapy. This compound is a small molecule inhibitor that has demonstrated potent activity against DCLK1 kinase.[1][2] This guide will explore the preclinical evidence demonstrating the effects of this compound on EMT, with a focus on its application in non-small cell lung carcinoma (NSCLC) models.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of DCLK1 kinase activity. By binding to DCLK1, it blocks the downstream signaling cascades that promote the expression of key EMT-inducing transcription factors. Specifically, treatment with this compound has been shown to downregulate the expression of Snail-1 and zinc-finger-enhancer binding protein 1 (ZEB1).[1] Snail-1 and ZEB1 are critical repressors of the epithelial marker E-cadherin. Therefore, the inhibition of DCLK1 by this compound leads to the suppression of these transcription factors, resulting in the upregulation of E-cadherin and a reversal of the mesenchymal phenotype.
Caption: Signaling pathway of this compound in the inhibition of EMT.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key experiments. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | DCLK1 | Cell-free enzymatic | 14.64 |
Table 2: Effect of this compound on EMT Marker Expression in A549 Cells
| Treatment | Snail-1 Protein Level | ZEB1 Protein Level | E-cadherin Protein Level | Reference |
| This compound | Decreased | Decreased | Increased |
Note: Quantitative densitometry data from the original publication's Western blots were not provided in a tabular format. The effects are described as observed in the study by Yang et al. (2021).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for the key experiments cited.
Cell Culture
-
Cell Line: A549 (human non-small cell lung carcinoma)
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis of EMT Markers
This protocol is for assessing the protein levels of DCLK1, Snail-1, ZEB1, and E-cadherin.
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DCLK1, Snail-1, ZEB1, E-cadherin, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for DCLK1 mRNA
This protocol is for measuring the relative mRNA expression of DCLK1.
-
Cell Treatment: Treat A549 cells with this compound as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for DCLK1 and a housekeeping gene (e.g., GAPDH). A typical reaction setup is as follows:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Thermal Cycling: Use a standard three-step cycling protocol: denaturation, annealing, and extension.
-
Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Cell-Free DCLK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on DCLK1 kinase activity.
-
Reagents: Purified active DCLK1 kinase, a suitable peptide substrate, ATP, and this compound.
-
Reaction Setup: In a microplate, combine the DCLK1 enzyme, the peptide substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., at the Km for DCLK1).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a mobility shift assay or an ADP-Glo™ kinase assay.
-
Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Tumor Sphere Formation Assay
This assay assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation: Prepare a single-cell suspension of A549 cells.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Media: Culture the cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add varying concentrations of this compound to the culture medium.
-
Incubation: Incubate the plates for 7-10 days to allow for sphere formation.
-
Analysis: Count the number of spheres (typically >50 µm in diameter) in each well under a microscope. Calculate the sphere formation efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.
References
Methodological & Application
Application Notes and Protocols for XMD-17-51 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMD-17-51 is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase that has emerged as a significant target in cancer therapy.[1][2] DCLK1 is considered a marker for cancer stem cells and is overexpressed in various human cancers, including non-small cell lung carcinoma (NSCLC).[1] this compound exerts its anti-cancer effects by inhibiting DCLK1 kinase activity, which in turn suppresses cell proliferation, the epithelial-mesenchymal transition (EMT), and cancer stemness.[1][2] These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines in vitro.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from studies on this compound's effects on NSCLC cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell-Free Assay) | - | 14.64 nM | |
| IC₅₀ (Cell Proliferation) | A549 | 3.551 µM | |
| NCI-H1299 | 1.693 µM | ||
| NCI-H1975 | 1.845 µM | ||
| IC₅₀ (DCLK1 Overexpression) | A549 | 53.197 µM | |
| IC₅₀ (Control) | A549 | 27.575 µM |
Experimental Protocols
General Cell Culture of A549 Cells
The A549 cell line, a human lung adenocarcinoma cell line, is a suitable model for studying the effects of this compound.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Cell Proliferation (MTS/MTT) Assay
This assay is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 8,000 to 10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For the MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution and overnight incubation.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed A549 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are suggested as a starting point and may require optimization:
-
anti-DCLK1
-
anti-Snail
-
anti-ZEB1
-
anti-E-cadherin
-
anti-β-catenin
-
anti-NANOG
-
anti-OCT4
-
anti-GAPDH (loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
Sphere Formation Assay
This assay assesses the effect of this compound on the cancer stem cell population.
Materials:
-
A549 cells
-
Ultra-low attachment plates (e.g., 6-well or 24-well)
-
Sphere formation medium (serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF)
-
This compound
Protocol:
-
Prepare a single-cell suspension of A549 cells.
-
Seed the cells in ultra-low attachment plates at a density of 500-1000 cells/mL in sphere formation medium.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plates for 7-10 days, adding fresh medium with this compound every 2-3 days.
-
Count the number of spheres (typically >50 µm in diameter) per well under a microscope.
-
Calculate the sphere formation efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits DCLK1, affecting downstream pathways.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: The Use of XMD-17-51 in Non-Small Cell Lung Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD-17-51 is a potent kinase inhibitor targeting Doublecortin-like kinase 1 (DCLK1), a protein implicated in the progression and chemoresistance of various cancers, including non-small cell lung carcinoma (NSCLC).[1][2][3] DCLK1 is recognized as a marker for tumor stem cells and plays a crucial role in promoting epithelial-mesenchymal transition (EMT) and maintaining cancer stemness.[2][4] These application notes provide a comprehensive overview of the effects of this compound on NSCLC cell lines and detailed protocols for key experimental assays.
Mechanism of Action
In NSCLC cell lines, this compound exerts its anti-cancer effects primarily through the inhibition of DCLK1 kinase activity. This inhibition leads to a cascade of downstream effects, including the suppression of signaling pathways that drive cell proliferation, EMT, and the maintenance of a cancer stem cell phenotype. Specifically, treatment with this compound has been shown to decrease the expression of mesenchymal markers such as Snail and ZEB1, while increasing the expression of the epithelial marker E-cadherin. Furthermore, it reduces the levels of key stemness factors, including β-catenin, SOX2, NANOG, and OCT4.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (DCLK1 Kinase Inhibition) | Cell-free assay | 14.64 nM | |
| IC50 (Cell Proliferation) | A549 | 3.551 µM | |
| NCI-H1299 | 1.693 µM | ||
| NCI-H1975 | 1.845 µM |
Table 2: Effect of this compound on EMT and Stemness Markers in A549 Cells
| Marker Type | Protein | Effect of this compound Treatment | Reference |
| EMT (Mesenchymal) | Snail | Downregulation | |
| ZEB1 | Downregulation | ||
| EMT (Epithelial) | E-cadherin | Upregulation | |
| Stemness | β-catenin | Downregulation | |
| SOX2 | Downregulation | ||
| NANOG | Downregulation | ||
| OCT4 | Downregulation |
Mandatory Visualizations
Caption: this compound signaling pathway in NSCLC.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H1299, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression of DCLK1, EMT, and stemness markers.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (DCLK1, Snail, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to normalize protein expression.
Sphere Formation Assay
This assay is used to assess the cancer stem cell-like property of self-renewal.
Materials:
-
NSCLC cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (6-well or 96-well)
-
This compound
-
Microscope
Procedure:
-
Harvest and resuspend NSCLC cells in serum-free sphere-forming medium to create a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 cells/well for a 6-well plate or 200 cells/well for a 96-well plate) in ultra-low attachment plates.
-
Add this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) to the respective wells. Include a vehicle control.
-
Incubate the plates for 7-10 days at 37°C in a 5% CO₂ incubator.
-
Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE) using the formula: (Number of spheres formed / Number of cells seeded) x 100%.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for NSCLC by targeting DCLK1 and consequently inhibiting key drivers of tumor progression, namely cell proliferation, EMT, and cancer stemness. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in NSCLC cell lines. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for XMD-17-51 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD-17-51 is a pyrimido-diazepinone compound initially identified as a potent and selective inhibitor of NUAK1 kinase.[1] Subsequent research has demonstrated its significant inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in cancer stem cell biology, epithelial-mesenchymal transition (EMT), and tumor progression.[1][2] These application notes provide a comprehensive overview of the use of this compound in in vitro assays, including recommended concentrations, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| DCLK1 | Cell-free enzymatic | 14.64 | [1][2] |
| NUAK1 | Not specified | 1.5 |
Table 2: Anti-proliferative Activity of this compound in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |
| A549 | NSCLC | MTT Assay | 3.551 | |
| NCI-H1299 | NSCLC | MTT Assay | 1.693 | |
| NCI-H1975 | NSCLC | MTT Assay | 1.845 |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of DCLK1. This kinase is a key regulator of signaling pathways that control epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties. Inhibition of DCLK1 by this compound leads to the downregulation of pro-mesenchymal and stemness markers and the upregulation of epithelial markers.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published research and standard laboratory procedures.
Cell Culture
-
Cell Lines: A549, NCI-H1299, and NCI-H1975 human non-small cell lung cancer cell lines can be used.
-
Culture Medium: Grow cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Procedure:
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DCLK1, Snail, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Procedure:
-
Prepare a single-cell suspension of cells.
-
Seed a low density of cells (e.g., 100 cells/well) in ultra-low attachment 96-well plates.
-
Culture the cells in serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) containing various concentrations of this compound.
-
Incubate for 10-14 days to allow sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.
-
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for Preparing XMD-17-51 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Application Notes
General Properties of XMD-17-51
This compound is a potent and highly selective inhibitor of NUAK1 kinase.[1] It is a small molecule compound typically supplied as a powder. For reliable experimental results, it is crucial to use a high-purity form of the compound and handle it according to the recommended storage and preparation procedures. Proper dissolution and storage are key to maintaining the compound's stability and activity.[2]
Mechanism of Action
This compound has been identified as an inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase that is a target for cancer therapy.[3] In non-small cell lung carcinoma (NSCLC) cell lines, this compound has been shown to inhibit DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels.[3][4] This inhibition has several downstream effects, including the reduction of epithelial-mesenchymal transition (EMT), evidenced by decreased Snail-1 protein levels and increased E-cadherin. Furthermore, this compound treatment can reduce the expression of cancer stemness markers such as β-catenin and pluripotency factors including SOX2, NANOG, and OCT4. These findings highlight the potential of this compound in cancer research, particularly in studying pathways related to cell proliferation, EMT, and stemness.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and using an this compound stock solution.
| Property | Value | Notes |
| Molecular Weight | 404.46 g/mol | Essential for calculating molar concentrations. |
| Max Solubility (DMSO) | 81 mg/mL (200.26 mM) | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. |
| Recommended Stock Conc. | 10-100 mM | A 10 mM stock is common for many in vitro assays; higher concentrations can be prepared. |
| Working Conc. Range | 1 nM - 10 µM | Should be determined empirically for each specific assay. |
| Final DMSO in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells; always include a vehicle control. |
| Powder Storage | 3 years at -20°C | Protect from light. |
| Stock Solution Storage | 1 year at -80°C, 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL) or cryogenic vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional)
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on the desired final volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 404.46 g/mol = 4.045 mg
-
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 4.045 mg) of the this compound powder into the tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 4.045 mg) to the tube using a calibrated pipette.
-
Mixing: Close the tube tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it in a 37-40°C water bath. Ensure the compound is stable at these temperatures.
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.
-
Storage: Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term use (up to one month). Protect from light.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound action.
Caption: Logical guide for common stock solution issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sphere Formation Assay with XMD-17-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sphere formation assay is a widely utilized in vitro method for the identification, enrichment, and functional characterization of cancer stem cells (CSCs).[1][2][3] CSCs, a subpopulation of tumor cells, are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] This assay is predicated on the ability of CSCs to proliferate and form three-dimensional, non-adherent spherical colonies, termed tumorspheres, when cultured in serum-free, non-adherent conditions.[1] In contrast, differentiated cancer cells typically undergo apoptosis under these conditions due to their dependence on anchorage for survival.
XMD-17-51 is a potent small molecule kinase inhibitor targeting Doublecortin-like kinase 1 (DCLK1) and Extracellular signal-regulated kinase 5 (ERK5). DCLK1 is recognized as a specific marker for tumor stem cells in several cancers, including colorectal and pancreatic cancer. Both DCLK1 and ERK5 signaling pathways are implicated in the regulation of cancer stem cell properties, including self-renewal and survival. Inhibition of these pathways has been shown to suppress the features of cancer stem-like cells. Specifically, treatment with this compound has been demonstrated to significantly decrease the efficiency of sphere formation and reduce the expression of key stemness markers.
These application notes provide a detailed protocol for conducting a sphere formation assay to evaluate the efficacy of this compound in targeting the cancer stem cell population.
Data Presentation
The following tables summarize the key quantitative parameters for the sphere formation assay and the reported effects of this compound.
Table 1: Sphere Formation Assay - Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1,000 - 5,000 cells/mL | Optimal density should be determined empirically for each cell line. |
| Culture Vessel | Ultra-low attachment plates (6, 24, or 96-well) | Prevents cell adhesion and promotes sphere formation. |
| Culture Medium | Serum-free medium (e.g., DMEM/F12) | Supplemented with growth factors (e.g., EGF, bFGF), B27 supplement, and heparin. |
| Incubation Time | 4 - 10 days | Dependent on the cell type and growth rate of spheres. |
| Sphere Size for Analysis | > 50-60 µm in diameter | To distinguish from single cells or small aggregates. |
| Passaging Frequency | Every 7 - 10 days | Before spheres develop a necrotic core. |
Table 2: Reported Effects of this compound on Cancer Stem Cells
| Parameter | Reported Value/Effect | Cell Line | Citation |
| DCLK1 Kinase Inhibition (IC50) | 14.64 nM (in vitro assay) | N/A | |
| Sphere Formation Efficiency | Dose-dependent decrease | A549 (Non-small cell lung carcinoma) | |
| Stemness Marker Expression | Reduction in β-catenin, SOX2, NANOG, OCT4 | A549 (Non-small cell lung carcinoma) |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (for monolayer culture)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Ultra-low attachment plates (e.g., Corning Costar)
-
Serum-free sphere formation medium:
-
DMEM/F12 base medium
-
B27 supplement (50X), serum-free
-
Human Epidermal Growth Factor (hEGF) (e.g., 20 ng/mL)
-
Human basic Fibroblast Growth Factor (hbFGF) (e.g., 20 ng/mL)
-
Heparin (e.g., 4 µg/mL)
-
Penicillin-Streptomycin solution
-
-
This compound (stock solution prepared in DMSO)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Inverted microscope
Protocol for Sphere Formation Assay with this compound
1. Preparation of Single-Cell Suspension:
1.1. Culture the cancer cell line of interest in standard monolayer culture conditions until they reach 80-90% confluency.
1.2. Aspirate the culture medium and wash the cells twice with sterile PBS.
1.3. Add Trypsin-EDTA solution to detach the cells and incubate at 37°C for 2-5 minutes.
1.4. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
1.5. Centrifuge the cell suspension at 300 x g for 5 minutes.
1.6. Aspirate the supernatant and resuspend the cell pellet in a small volume of serum-free sphere formation medium.
1.7. Perform a cell count using a hemocytometer and Trypan Blue to determine the number of viable cells.
1.8. To ensure a single-cell suspension, pass the cells through a 40 µm cell strainer.
2. Seeding Cells for Sphere Formation:
2.1. Dilute the single-cell suspension in pre-warmed sphere formation medium to the desired seeding density (e.g., 1,000 - 5,000 cells/mL).
2.2. Prepare serial dilutions of this compound in sphere formation medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
2.3. Add the appropriate volume of the cell suspension to each well of an ultra-low attachment plate.
2.4. Add the prepared dilutions of this compound or vehicle control (DMSO) to the corresponding wells.
2.5. Gently swirl the plate to ensure even distribution of cells.
3. Incubation and Sphere Formation:
3.1. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-10 days.
3.2. To avoid disturbing sphere formation, do not change the medium during the initial incubation period. For longer-term cultures, fresh medium with the appropriate concentration of this compound can be added every 3-4 days.
4. Analysis of Sphere Formation:
4.1. After the incubation period, visualize the spheres using an inverted microscope.
4.2. Count the number of spheres per well. Only spheres with a diameter greater than a predefined threshold (e.g., 50 µm) should be counted to exclude single cells and small aggregates.
4.3. The sphere formation efficiency (SFE) can be calculated using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
4.4. The effect of this compound can be quantified by comparing the SFE in the treated groups to the vehicle control group.
5. Passaging of Spheres (Optional for Self-Renewal Assay):
5.1. Collect the spheres from each well into a sterile conical tube.
5.2. Allow the spheres to settle by gravity for 10-15 minutes or centrifuge at a low speed (e.g., 100 x g) for 2 minutes.
5.3. Carefully aspirate the supernatant.
5.4. Dissociate the spheres into a single-cell suspension by adding Trypsin-EDTA and gently pipetting up and down.
5.5. Neutralize the trypsin, centrifuge, and resuspend the cells in fresh sphere formation medium.
5.6. Re-plate the cells in ultra-low attachment plates with fresh this compound or vehicle control to assess the formation of secondary spheres, which is a measure of self-renewal capacity.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the sphere formation assay with this compound.
Caption: DCLK1/ERK5 Signaling Pathway in Cancer Stem Cell Self-Renewal.
Caption: Experimental Workflow for Sphere Formation Assay with this compound.
References
Application Notes and Protocols for Western Blot Analysis of XMD-17-51 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of XMD-17-51, a potent kinase inhibitor. The primary focus is on its inhibitory action on Doublecortin-like kinase 1 (DCLK1) and the resulting impact on downstream signaling pathways crucial in cancer progression, particularly in non-small cell lung carcinoma (NSCLC).
Introduction to this compound
This compound is a pyrimido-diazepinone compound that functions as a multi-kinase inhibitor.[1] Its primary therapeutic potential is being explored through its potent inhibition of DCLK1, a protein kinase and a significant cancer stem cell marker overexpressed in various human cancers.[2][3] By targeting DCLK1, this compound has been shown to decrease DCLK1 protein levels, inhibit cell proliferation, and suppress cancer stemness and the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[3][4] Western blot analysis is an indispensable technique to quantify the changes in protein expression levels of DCLK1 and its downstream targets following this compound treatment.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of DCLK1. This inhibition triggers a cascade of downstream effects, notably the suppression of EMT and cancer stem cell characteristics. Key protein markers affected by this compound treatment include:
-
DCLK1: Direct target of this compound; its protein expression is downregulated.
-
EMT Markers:
-
Snail-1 & ZEB1: Key transcription factors that promote EMT; their expression is decreased.
-
E-cadherin: An epithelial cell adhesion molecule; its expression is increased, indicating a reversal of the EMT phenotype.
-
-
Stemness Markers:
-
β-catenin, SOX2, NANOG, OCT4: Pluripotency factors and stem cell markers; their expression is reduced.
-
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on kinase activity and cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type |
|---|
| this compound | DCLK1 | 14.64 | Cell-free enzymatic |
Table 2: Anti-proliferative Activity in NSCLC Cell Lines
| Cell Line | Condition | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| A549 | Standard | 27.575 | MTT Assay |
| A549 | DCLK1 Overexpression | 53.197 | MTT Assay |
| NCI-H1299 | Standard | Varies | MTT Assay |
| NCI-H1975 | Standard | Varies | MTT Assay |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on target protein expression in cancer cell lines.
Experimental Workflow Overview
The general workflow for the Western blot analysis is depicted below.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol: Western Blotting
1. Materials and Reagents
-
Cell Lines: A549, NCI-H1299, or other relevant cancer cell lines.
-
Treatment: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-base, Glycine, Methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-DCLK1
-
Anti-Snail-1
-
Anti-ZEB1
-
Anti-E-cadherin
-
Anti-β-catenin
-
Anti-SOX2, Anti-NANOG, Anti-OCT4
-
Anti-GAPDH or Anti-β-actin (as loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seed cells (e.g., A549) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Antibody Incubation and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control (GAPDH or β-actin) bands.
-
Calculate the relative protein expression levels compared to the untreated or vehicle control. Present the data graphically and perform statistical analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
Application Note: Measuring Cell Proliferation Inhibition by XMD-17-51 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[3]
XMD-17-51 is a pyrimido-diazepinone compound that functions as a protein kinase modulator. Specifically, it has been identified as an inhibitor of Doublecortin-like kinase 1 (DCLK1), a cancer stem cell marker highly expressed in various human cancers. By inhibiting DCLK1, this compound has been shown to decrease cell proliferation, epithelial-mesenchymal transition (EMT), and stemness in cancer cell lines, making it a compound of interest for cancer therapy. This document provides a detailed protocol for using the MTT assay to evaluate the anti-proliferative effects of this compound on cancer cells.
Materials and Reagents
-
Target cancer cell line (e.g., A549, NCI-H1299)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom tissue culture plates, sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm if desired)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow and Protocols
The overall workflow for the MTT assay involves cell seeding, treatment with the therapeutic compound, incubation with MTT reagent, solubilization of formazan crystals, and finally, absorbance measurement.
Caption: General workflow for the MTT cell proliferation assay.
Detailed Experimental Protocol
Step 1: Cell Seeding
-
Culture cells in appropriate flasks until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 12-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
Step 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include appropriate controls (see diagram below):
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells with medium only (no cells) to serve as the background reading.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Caption: Example 96-well plate layout for an MTT assay.
Step 3: MTT Assay and Measurement
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.
-
Return the plate to the incubator and incubate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Leave the plate at room temperature in the dark for 2-4 hours, or overnight in the incubator, to allow for complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (media only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.
% Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC₅₀ value.
-
Expected Results with this compound
This compound has been demonstrated to inhibit the proliferation of non-small cell lung carcinoma (NSCLC) cells in a dose-dependent manner. The reported IC₅₀ values can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |
| A549 | Non-Small Cell Lung Carcinoma | 3.551 |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.693 |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | 1.845 |
| Data sourced from a study on NSCLC cell lines. |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-proliferative effects primarily by inhibiting DCLK1 kinase activity. DCLK1 is a key regulator of signaling pathways involved in cancer cell proliferation, EMT, and stemness. Inhibition of DCLK1 by this compound leads to the downregulation of stemness markers such as β-catenin, SOX2, NANOG, and OCT4, ultimately suppressing tumor growth and progression.
Caption: Simplified signaling pathway of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance | Contamination of media; Phenol red or serum interference. | Use sterile technique; Prepare a blank with media and MTT; Consider using serum-free media during MTT incubation. |
| Low absorbance readings | Cell number per well is too low; Incubation with MTT was too short. | Optimize initial cell seeding density; Increase MTT incubation time (up to 4 hours). |
| Inconsistent results between wells | Uneven cell seeding; Incomplete solubilization of formazan crystals. | Ensure a homogenous cell suspension before seeding; Ensure complete mixing after adding the solubilization solution. |
| Precipitate in MTT stock solution | MTT has been oxidized or contaminated. | Filter sterilize the MTT solution; Store protected from light at 4°C. Discard if the solution is not a clear yellow. |
References
Application Notes and Protocols for XMD-17-51 Treatment of A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of XMD-17-51 on the A549 human lung adenocarcinoma cell line. The described methods include cell viability assays, Western blotting for signaling pathway analysis, and long-term survival assays, with a focus on determining the appropriate treatment duration for each experiment.
Introduction
This compound is a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in cancer stem cell biology and tumor progression.[1][2][3] In non-small cell lung carcinoma (NSCLC) cell lines such as A549, this compound has been shown to inhibit cell proliferation, reduce epithelial-mesenchymal transition (EMT), and decrease cancer stemness markers.[1][2] Understanding the optimal treatment duration of this compound is critical for accurately assessing its therapeutic potential and mechanism of action in A549 cells.
Data Presentation
The following tables summarize quantitative data regarding the treatment of A549 cells with this compound.
Table 1: Cell Viability (IC50) of this compound in A549 Cells
| Treatment Duration | IC50 (µM) | Assay | Reference |
| Not Specified | 3.551 | MTT |
Note: While the specific duration for this IC50 value was not stated in the reference, cell viability assays are typically performed at 24, 48, and 72 hours.
Table 2: Recommended this compound Treatment Durations for Various Assays in A549 Cells
| Experiment | Recommended Treatment Duration(s) | Key Readouts |
| Cell Viability Assay (MTT) | 24, 48, and 72 hours | Cell proliferation, IC50 determination |
| Western Blot Analysis | 24 hours | Protein expression and phosphorylation (e.g., DCLK1, p-ERK) |
| Apoptosis Assay (Annexin V/PI) | 24, 48, and 72 hours | Percentage of apoptotic and necrotic cells |
| Clonogenic Assay | 24 to 48 hours (initial treatment) | Long-term cell survival and colony formation |
Signaling Pathway
This compound primarily targets the DCLK1 signaling pathway. Inhibition of DCLK1 can lead to downstream effects on cell proliferation, survival, and differentiation. The following diagram illustrates the proposed mechanism of action of this compound in A549 cells.
Caption: this compound inhibits DCLK1, affecting downstream pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on A549 cells.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of A549 cells over different time points.
Caption: Workflow for determining cell viability using MTT assay.
Materials:
-
A549 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in the DCLK1 signaling pathway following a 24-hour treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DCLK1, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic A549 cells after treatment with this compound for 24, 48, or 72 hours.
Caption: Workflow for assessing apoptosis via flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates.
-
Treat the cells with this compound at the desired concentrations for 24, 48, or 72 hours.
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of A549 cells after a short-term treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed A549 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 to 48 hours.
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
References
Application Notes and Protocols: XMD-17-51 in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of XMD-17-51, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), in the context of cancer stem cell (CSC) research, with a particular focus on non-small cell lung cancer (NSCLC). The following sections detail the mechanism of action of this compound, its effects on CSC populations, and detailed protocols for key experimental assays.
Introduction
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies. DCLK1 has emerged as a critical marker and functional regulator of CSCs in various cancers, including NSCLC[1][2][3]. This compound is a small molecule inhibitor that targets the kinase activity of DCLK1, offering a promising strategy to eliminate CSCs and overcome therapeutic resistance.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of DCLK1.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for the maintenance of cancer stem cell properties. The primary mechanism involves the suppression of key transcription factors and signaling cascades associated with stemness, leading to a reduction in the CSC population and an inhibition of tumor growth.
The inhibition of DCLK1 by this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis. This is evidenced by the downregulation of mesenchymal markers such as Snail-1 and an upregulation of epithelial markers like E-cadherin. Furthermore, this compound treatment leads to a decrease in the expression of pluripotency factors, including β-catenin, SOX2, NANOG, and OCT4, which are essential for maintaining the self-renewal capacity of CSCs.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in cancer stem cell research.
| Parameter | Value | Assay | Reference |
| IC50 (DCLK1 Kinase Activity) | 14.64 nM | Cell-free enzymatic assay |
| Cell Line | Parameter | Value | Condition | Reference |
| A549 | IC50 | 27.575 µM | DCLK1 Wild-Type | |
| A549 | IC50 | 53.197 µM | DCLK1 Overexpression |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Inhibition of DCLK1 by this compound leads to the downregulation of key pathways involved in maintaining cancer stem cell characteristics.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound on cancer stem cells are provided below.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
DMEM/F12 medium
-
B-27 supplement
-
Human epidermal growth factor (hEGF) (20 ng/mL)
-
Basic fibroblast growth factor (bFGF) (10 ng/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment plates (6-well or 96-well)
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure:
-
Culture NSCLC cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free sphere formation medium (DMEM/F12, B-27, hEGF, bFGF, Penicillin-Streptomycin).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed 1,000 cells/well into ultra-low attachment 6-well plates in 2 mL of sphere formation medium.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Use DMSO as a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 10-14 days.
-
Monitor sphere formation under a microscope.
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.
-
Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
Experimental Workflow:
ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a characteristic of cancer stem cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Treat NSCLC cells with various concentrations of this compound or DMSO for the desired duration (e.g., 48-72 hours).
-
Harvest and wash the cells, then resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" and a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately mix and transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.
-
Quantify the percentage of ALDH+ cells in each treatment group.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the changes in gene expression of cancer stem cell and EMT markers following treatment with this compound.
Materials:
-
Treated and untreated NSCLC cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target and housekeeping genes (see table below)
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with this compound and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Human Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| DCLK1 | ACCGATGCCATCAAGCTGGACT | TCCTGGTAACGGAACTTCTCCG |
| β-catenin | CAATGACTCGAGCTCAGAGGGTAC | TTTAGCAGTTTTGTCAGTTCAGGGA |
| SOX2 | CCTGAAGCAGAAGAGGATCACC | AAAGCGGCAGATGGTCGTTTGG |
| NANOG | CTCCAACATCCTGAACCTCAGC | CGTCACACCATTGCTATTCTTCG |
| OCT4 | CCTGAAGCAGAAGAGGATCACC | AAAGCGGCAGATGGTCGTTTGG |
| Snail-1 | CCTCAAGATGCACATCCGAAGC | GCACTGGTACTTCTTGACATCTG |
| E-cadherin | GAGAACGCATTGCCACATACA | ACCTTCCATGACAGACCCCTTAA |
| GAPDH | TCCTGTTCGACAGTCAGCCGCA | GCGCCCAATACGACCAAATCCGT |
Western Blotting
This technique is used to detect and quantify changes in the protein levels of DCLK1, EMT markers, and stemness factors.
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Validated Primary Antibodies for Western Blotting:
| Target Protein | Supplier | Catalog Number |
| DCLK1 | Cell Signaling Technology | #14361 |
| β-catenin | Cell Signaling Technology | #9562 |
| SOX2 | Cell Signaling Technology | #4900 |
| NANOG | Novus Biologicals | NB100-58842 |
| OCT4 | Cell Signaling Technology | #2750 |
| Snail-1 | Cell Signaling Technology | #3879 |
| E-cadherin | Cell Signaling Technology | #4065 |
| GAPDH (Loading Control) | Abcam | ab9485 |
| β-actin (Loading Control) | Abcam | ab16039 |
Conclusion
This compound is a valuable tool for investigating the role of DCLK1 in cancer stem cell biology. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on CSC self-renewal, marker expression, and associated signaling pathways. The data presented demonstrates the potential of this compound as a therapeutic agent targeting the CSC population in NSCLC and warrants further investigation in other cancer types.
References
Application Notes and Protocols for In Vivo Studies with XMD-17-51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of XMD-17-51, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1). The protocols outlined below are based on established methodologies for preclinical cancer models and data on this compound and similar kinase inhibitors.
Introduction
This compound is a small molecule inhibitor targeting DCLK1, a protein kinase implicated in the regulation of cancer stem cells, epithelial-mesenchymal transition (EMT), and tumor progression.[1][2] In vitro studies have demonstrated that this compound effectively inhibits DCLK1 kinase activity and suppresses the proliferation of various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC).[1][2] These promising preclinical findings warrant further investigation into the in vivo efficacy of this compound in relevant animal models.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of DCLK1.[1] DCLK1 is a serine/threonine kinase that plays a crucial role in microtubule polymerization and is overexpressed in several cancers, including pancreatic, colorectal, and lung cancer. Inhibition of DCLK1 by this compound has been shown to decrease the expression of downstream targets involved in cell proliferation and survival. Furthermore, this compound treatment can reverse EMT, a key process in cancer metastasis, and reduce cancer cell stemness.
Signaling Pathway
The signaling pathway affected by this compound is centered around DCLK1, which can influence multiple downstream effectors, including the ERK5 signaling pathway. The diagram below illustrates the putative mechanism of action of this compound.
Caption: Putative signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound. This data is crucial for informing dose selection in subsequent in vivo studies.
Table 1: In Vitro IC50 of this compound against DCLK1 Kinase
| Target | IC50 (nM) | Assay Condition |
| DCLK1 | 14.64 | Cell-free kinase assay |
Table 2: In Vitro IC50 of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Assay |
| A549 | 3.551 | MTT Assay |
| NCI-H1299 | 1.693 | MTT Assay |
| NCI-H1975 | 1.845 | MTT Assay |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines to evaluate the anti-tumor efficacy of this compound.
Caption: Experimental workflow for a xenograft efficacy study.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 for NSCLC)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture A549 cells (or other selected cell line) according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Regimen:
-
Treatment Group: Administer this compound at a proposed dose range of 10-50 mg/kg, once or twice daily. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the pharmacokinetic properties of the compound. A related DCLK1 inhibitor, DCLK1-IN-1, has shown good oral bioavailability in mice.
-
Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treatment group (e.g., >20% body weight loss).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers (e.g., Ki-67 for proliferation, E-cadherin for EMT), and another portion can be snap-frozen for western blot or qPCR analysis of DCLK1 and downstream targets.
Protocol 2: Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Appropriate vehicle for dosing
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection). A typical starting dose for a PK study could be 10 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (if both IV and oral routes are tested)
-
Data Analysis and Interpretation
-
Efficacy Studies: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Pharmacokinetic Studies: The PK parameters will help in understanding the drug's behavior in vivo and in optimizing the dosing regimen for future efficacy studies.
Safety and Toxicity
Throughout all in vivo experiments, it is critical to monitor the health of the animals. This includes daily observation for clinical signs of distress and regular measurement of body weight. Any adverse effects should be documented. Acute and repeated-dose toxicity studies may be necessary to establish a safe therapeutic window for this compound.
By following these detailed application notes and protocols, researchers can effectively design and conduct in vivo studies to rigorously evaluate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
XMD-17-51 stability in aqueous solution
Welcome to the technical support center for XMD-17-51. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity for this compound.[1] A concentration of up to 81 mg/mL in DMSO has been reported.[1] When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low enough (typically <0.5% v/v) to avoid affecting the biological system.
Q2: What is the aqueous solubility of this compound?
A2: The reported solubility of this compound in water is 2 mg/mL.[1] For experimental purposes, it is advisable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer.
Q3: How should I store this compound solutions to ensure stability?
A3: Powdered this compound can be stored at -20°C for up to three years.[1] Stock solutions in solvent should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try working with a lower final concentration.
-
Optimize Solvent Conditions: For some compounds, a mixture of solvents (e.g., DMSO/ethanol) for the stock solution can improve solubility upon dilution.
-
Adjust pH: If this compound is ionizable, adjusting the pH of your aqueous buffer may enhance its solubility. This requires determining the pKa of the compound and testing a range of pH values.
-
Use Excipients: Solubilizing agents such as cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) can be used to increase the aqueous solubility of small molecules. It is crucial to test these excipients for any potential interference in your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Exceeding aqueous solubility limit. | Lower the final concentration of this compound. Prepare a fresh dilution from the stock solution. Consider using a solubilizing agent after verifying its compatibility with your assay. |
| Inconsistent Assay Results | Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific experimental buffer and conditions (pH, temperature) using the protocols provided below. |
| Inaccurate initial concentration of the stock solution. | Ensure the compound is fully dissolved in the stock solvent. Use a calibrated balance for weighing the compound. | |
| Low Potency or Lack of Activity | Compound degradation due to improper storage. | Follow the recommended storage conditions for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. |
| Insufficient cellular uptake. | Optimize incubation time and concentration. Although not directly related to aqueous stability, cellular permeability can affect apparent activity. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Stability by HPLC
This protocol allows for the quantification of the parent compound over time in a specific aqueous buffer.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
-
Thermostated incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., 1%).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stop further degradation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
HPLC Analysis: Analyze the supernatant by HPLC. Develop a suitable gradient elution method to separate this compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability and calculate the half-life (t½) in the tested buffer.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and the intrinsic stability of this compound under stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours, then dissolve in a suitable solvent.
-
Analysis: Following incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and identify any major degradation products.
Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in aqueous solutions. The following table summarizes the available solubility and storage information. Researchers are encouraged to perform their own stability assessments using the protocols provided above for their specific experimental conditions.
| Parameter | Value | Reference |
| Aqueous Solubility | 2 mg/mL | |
| DMSO Solubility | 81 mg/mL | |
| Storage (Solid) | 3 years at -20°C | |
| Storage (Solution) | 1 year at -80°C, 1 month at -20°C |
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of NUAK1 and DCLK1 kinases. Its mechanism of action involves the modulation of downstream signaling pathways crucial in cancer progression, particularly those related to cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stemness.
DCLK1 Signaling Pathway Inhibition by this compound
This compound inhibits the kinase activity of DCLK1, which is known to be a marker for cancer stem cells and a regulator of EMT. This inhibition leads to downstream effects on several key proteins involved in cancer progression.
Caption: Inhibition of the DCLK1 signaling pathway by this compound.
Experimental Workflow for Assessing this compound Stability
A logical workflow is essential for systematically evaluating the stability of this compound in your experimental setup.
Caption: Workflow for determining the stability of this compound in aqueous solution.
References
Troubleshooting Unexpected Results with XMD-17-51: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and unexpected results encountered during experiments with XMD-17-51. This guide is designed to help you navigate your research and development efforts effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimido-diazepinone compound that functions as a potent protein kinase modulator. Its primary targets include Doublecortin-like kinase 1 (DCLK1) and NUAK1, an AMPK-related kinase.[1][2] By inhibiting these kinases, this compound can impact various cellular processes, including cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) properties.[1][2][3]
Q2: What are the optimal storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects on the proliferation of several non-small cell lung carcinoma (NSCLC) cell lines.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various assays and cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Cell-free Kinase Assay | DCLK1 | 14.64 nM | |
| Cell Proliferation Assay | A549 (NSCLC) | 3.551 µM | |
| Cell Proliferation Assay | NCI-H1299 (NSCLC) | 1.693 µM | |
| Cell Proliferation Assay | NCI-H1975 (NSCLC) | 1.845 µM | |
| Cell Proliferation Assay | A549 (DCLK1 Overexpression) | 53.197 µM | |
| Cell Proliferation Assay | A549 (Vector Control) | 27.575 µM |
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Target Kinase Activity
Question: My Western blot results do not show the expected decrease in the phosphorylation of DCLK1 downstream targets after this compound treatment. What could be the cause?
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration for your specific cell model.
-
Insufficient Treatment Duration: The kinetics of kinase inhibition and downstream signaling can vary. Conduct a time-course experiment to identify the optimal treatment duration.
-
Inactive Compound: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
-
Suboptimal Western Blot Protocol:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Antibody Quality: Use antibodies validated for detecting the specific phosphorylated target.
-
Loading Controls: Always include a total protein loading control (e.g., GAPDH, β-actin) and a total target protein control to ensure equal loading and to assess changes in total protein levels.
-
Issue 2: Unexpected Cytotoxicity or Lack Thereof
Question: I am observing either excessive cell death or no effect on cell viability at my chosen concentration of this compound. How can I address this?
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. The IC50 values provided above can serve as a starting point, but it is crucial to determine the specific IC50 for your cell line of interest through a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected cytotoxicity. It is known to inhibit several members of the AMPK family. Consider the potential for off-target effects when interpreting your results.
-
DCLK1 Expression Levels: The level of DCLK1 expression can influence the sensitivity of cells to this compound. Overexpression of DCLK1 has been shown to decrease sensitivity. Consider quantifying DCLK1 expression in your cell line.
Issue 3: Inconsistent Results in Sphere Formation Assays
Question: I am having trouble with the consistency of my sphere formation assay when treating with this compound. What are some common pitfalls?
Possible Causes and Solutions:
-
Cell Seeding Density: The optimal seeding density for sphere formation is cell-line dependent. Titrate the number of cells seeded to find the density that yields discrete, countable spheres.
-
Media and Supplements: Use a serum-free medium specifically formulated for sphere formation assays. Ensure all supplements (e.g., growth factors) are fresh and added at the correct concentrations.
-
Plate Coating: Use ultra-low attachment plates to prevent cell adherence and promote sphere formation.
-
Treatment Timing: The timing of this compound treatment (e.g., at the time of seeding or after sphere formation) can influence the outcome. Experiment with different treatment schedules to determine the most relevant for your research question.
-
Sphere Counting: Establish clear criteria for what constitutes a sphere (e.g., size, morphology) to ensure consistent and unbiased counting.
Issue 4: Unexpected Increase in ALDH-Positive Cells
Question: After treating my cells with this compound, I observed an unexpected increase in the percentage of aldehyde dehydrogenase (ALDH) positive cells. Why is this happening?
Background: this compound has been shown to decrease the expression of cancer stemness markers like β-catenin, SOX2, NANOG, and OCT4. However, a dose-dependent increase in the percentage of ALDH+ cells in A549 cells has also been reported.
Potential Explanation:
This paradoxical effect may be due to the inhibition of the epithelial-mesenchymal transition (EMT). This compound decreases the levels of EMT-inducing transcription factors like Snail-1 and ZEB1, while increasing the epithelial marker E-cadherin. The inhibition of EMT might alter the tumor microenvironment in a way that enriches the ALDH-high cancer stem cell population. It is also hypothesized that ALDH+ cells may be more resistant to this compound, leading to their enrichment as the ALDH- population is depleted.
Experimental Protocols & Workflows
General Western Blot Protocol for Analyzing this compound Effects
Caption: Western Blot Workflow for this compound Experiments.
Sphere Formation Assay Workflow
Caption: Sphere Formation Assay Workflow with this compound.
Troubleshooting Logic for Unexpected ALDH Activity
Caption: Logic Diagram for Investigating Increased ALDH Activity.
This guide provides a starting point for troubleshooting unexpected results with this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XMD-17-51 Dosage for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of XMD-17-51 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a pyrimido-diazepinone compound that functions as a potent inhibitor of several protein kinases. Its primary targets include Doublecortin-like kinase 1 (DCLK1) and NUAK family SNF1-like kinase 1 (NUAK1), both of which are implicated in cancer progression.[1][2][3] It has demonstrated inhibitory activity against DCLK1 in cell-free assays with an IC50 of 14.64 nM.[1][4]
Q2: What is a typical concentration range for this compound in in-vitro kinase assays?
For in-vitro (cell-free) kinase assays, a wide concentration range should be tested to generate a complete dose-response curve. Based on its high potency against DCLK1 (IC50 = 14.64 nM), a starting range could be from 0.1 nM to 10 µM.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
In cell-based assays, higher concentrations are typically required due to factors like cell permeability and the high intracellular ATP concentration. A study in A549 non-small cell lung carcinoma cells reported an IC50 of 27.575 µM. Therefore, a suggested starting range for cell-based assays would be from 1 µM to 100 µM.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
In-Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This protocol is a general guideline for determining the IC50 of this compound against a target kinase (e.g., DCLK1 or NUAK1) using a luminescence-based ADP-Glo™ kinase assay.
Materials:
-
This compound
-
Recombinant active kinase (e.g., DCLK1 or NUAK1)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations for testing. Aim for a final concentration range in the assay from 0.1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the compound dilutions.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of a white, opaque microplate.
-
Add 10 µL of the kinase solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. Ensure the reaction time is within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor (or no kinase) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, inconsistent mixing, or edge effects. | Ensure pipettes are calibrated. Use master mixes for reagents. Avoid using the outer wells of the plate if possible, or ensure proper sealing to prevent evaporation. |
| Inconsistent IC50 values | Compound instability or precipitation. Sub-optimal ATP concentration. Variable enzyme activity. | Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation. Use an ATP concentration at or near the Kₘ for the kinase. Ensure proper storage and handling of the kinase to maintain its activity. |
| No or very low inhibition at expected concentrations | Inactive compound. Incorrect assay setup. Low cell permeability (for cell-based assays). | Verify the identity and purity of the this compound. Double-check all reagent concentrations and incubation times. For cell-based assays, consider using cell lines with known sensitivity or performing permeability assays. |
| High background signal | Assay interference from the compound. Contaminated reagents. | Run a control experiment without the kinase to check for compound interference with the detection reagents. Use fresh, high-quality reagents. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Assay Type | IC50 | Reference |
| DCLK1 | Cell-free | 14.64 nM | |
| DCLK1 | Cell-based (A549 cells) | 27.575 µM |
Table 2: Recommended Concentration Ranges for IC50 Determination
| Assay Type | Starting Concentration | Highest Concentration |
| In-Vitro (Cell-free) | 0.1 nM | 10 µM |
| Cell-based | 1 µM | 100 µM |
Signaling Pathways and Experimental Workflow
DCLK1 Signaling Pathway
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
NUAK1 Signaling Pathway
Caption: NUAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Generalized workflow for in-vitro kinase inhibitor IC50 determination.
References
potential off-target effects of XMD-17-51
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of XMD-17-51.
Frequently Asked Questions (FAQs)
1. What are the known primary targets and off-targets of this compound?
This compound is a pyrimido-diazepinone compound known to inhibit several protein kinases. Its primary targets with reported inhibitory concentrations are Doublecortin-like kinase 1 (DCLK1) and NUAK1.[1][2][3] It also shows activity against other members of the AMPK family and a range of other kinases.[1]
Troubleshooting:
-
Unexpected cellular phenotype: If you observe a cellular effect that is inconsistent with the inhibition of the intended primary target, consider the possibility of off-target effects on the kinases listed in the selectivity profile below.
-
Confirming target engagement: To verify that this compound is inhibiting your target of interest in your experimental system, consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or an in-cell Western blot for a downstream phosphorylation event.
2. What are the observed cellular effects of this compound in cancer cell lines?
In non-small cell lung carcinoma (NSCLC) cell lines, this compound has been shown to inhibit cell proliferation, reduce epithelial-mesenchymal transition (EMT), and decrease cancer stem cell properties.[1]
Troubleshooting:
-
Variability in anti-proliferative effects: The IC50 for cell proliferation can vary between cell lines. If you observe lower than expected potency, consider that the dependence of your cell line on the targeted kinase may be different. Overexpression of the target kinase, such as DCLK1, has been shown to decrease the anti-proliferative activity of this compound.
-
Inconsistent effects on stemness markers: While this compound has been reported to decrease the expression of stemness markers like β-catenin, SOX2, NANOG, and OCT4, it has also been observed to increase the percentage of ALDH+ cells in A549 cells. This may be due to the inhibition of EMT. If you observe conflicting results with different stemness markers, consider the specific roles of these markers in your cell type and the potential for complex regulatory feedback loops.
3. How can I assess the effect of this compound on epithelial-mesenchymal transition (EMT)?
The effect on EMT can be evaluated by examining the expression of key marker proteins. This compound has been shown to decrease the protein levels of Snail-1 and zinc-finger-enhancer binding protein 1 (ZEB1), while increasing the levels of E-cadherin in A549 cells.
Troubleshooting:
-
No change in EMT markers: Ensure that your cells have a mesenchymal-like phenotype at baseline to be able to observe a shift towards an epithelial phenotype. You may need to induce EMT with a growth factor like TGF-β before treating with this compound. Also, verify the antibody specificity and optimize your Western blotting protocol.
4. How can I measure the impact of this compound on cancer stem cell properties?
A common method is the sphere formation assay, which assesses the ability of single cells to form three-dimensional spheroids, a characteristic of cancer stem cells. This compound has been shown to inhibit sphere formation in A549 cells in a dose-dependent manner. You can also measure the expression of pluripotency factors such as SOX2, NANOG, and OCT4 via Western blotting or qRT-PCR.
Troubleshooting:
-
Poor sphere formation in controls: Optimize your sphere formation medium and ensure you are seeding the cells at the appropriate density.
-
High variability in sphere counts: To minimize variability, ensure a single-cell suspension before seeding and be consistent with the timing of treatment and sphere counting.
Data Presentation
Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) |
| NUAK1 | 1.5 |
| DCLK1 | 14.64 |
Other Potential Off-Target Kinases (quantitative data not available): MPS1 (TTK), ERK5 (BMK1, MAPK7), Polo-like kinases (PLK1, 2, 3, 4), Ack1, Ack2, Abl, DCAMKL1, ABL1 and mutants, DCAMKL2, ARK5, BRK, MKNK2, FGFR4, TNK1, ULK2, PRKD1, PRKD2, PRKD3, ROS1, RPS6KA6, TAOK1, TAOK3, TNK2, Bcr-Abl, GAK, cSrc, TPR-Met, Tie2, MET, FGFR3, Aurora, Axl, Bmx, BTK, c-kit, CHK2, Flt3, MST2, p70S6K, PDGFR, PKB, PKC, Raf, ROCK-H, Rsk1, SGK, TrkA, TrkB, and TrkC.
Summary of Cellular Effects of this compound in NSCLC Cell Lines
| Cellular Process | Effect | Key Markers/Assays |
| Cell Proliferation | Inhibition | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| Epithelial-Mesenchymal Transition (EMT) | Inhibition | ↓ Snail-1, ↓ ZEB1, ↑ E-cadherin |
| Cancer Stemness | Inhibition | ↓ Sphere formation, ↓ β-catenin, ↓ SOX2, ↓ NANOG, ↓ OCT4 |
| ALDH Activity | Increase | ALDEFLUOR assay |
Experimental Protocols
Western Blotting for EMT and Stemness Markers
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sphere Formation Assay
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and prepare a single-cell suspension.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Media and Treatment: Culture the cells in a serum-free stem cell medium. Treat the cells with different concentrations of this compound.
-
Incubation and Monitoring: Incubate the plates for 7-10 days. Monitor sphere formation under a microscope.
-
Quantification: Count the number of spheres (e.g., >50 µm in diameter) in each well. Calculate the sphere formation efficiency.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
Technical Support Center: XMD-17-51 and ALDH+ Cell Populations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing XMD-17-51 who may observe an increase in aldehyde dehydrogenase (ALDH) positive cell populations during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I observe an increase in the percentage of ALDH-positive cells after treating my cancer cell lines with this compound?
A1: The observation of an increased percentage of ALDH-positive (ALDH+) cells following this compound treatment is a documented, albeit seemingly paradoxical, effect. While this compound has been shown to decrease overall cancer stem cell markers like β-catenin, SOX2, NANOG, and OCT4, and to inhibit sphere formation, the increase in the ALDH+ subpopulation is thought to occur through two primary, non-mutually exclusive mechanisms[1][2][3]:
-
Inhibition of the Epithelial-to-Mesenchymal Transition (EMT): this compound is an inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase implicated in cancer stemness and EMT.[1][2] By inhibiting DCLK1, this compound leads to a decrease in key EMT-promoting transcription factors such as Snail-1 and ZEB1, and an increase in the epithelial marker E-cadherin. Cancer stem cells (CSCs) can exhibit plasticity, shifting between a mesenchymal-like state (often characterized by markers like CD44+/CD24-) and an epithelial-like state (often characterized by high ALDH activity). By suppressing the mesenchymal phenotype, this compound may be inducing a shift in the CSC population towards a more epithelial, ALDH-high state.
-
Differential Sensitivity of ALDH+ and ALDH- Cells: An alternative hypothesis suggests that ALDH-positive cells may be inherently more resistant to the cytotoxic or anti-proliferative effects of this compound. In this scenario, the treatment selectively eliminates or slows the growth of the ALDH-negative (ALDH-) cell population, which consequently leads to an enrichment of the more resistant ALDH+ cells, resulting in an overall increase in their percentage within the total viable cell population.
It is crucial to note that research indicates the exact mechanisms are still under investigation.
Troubleshooting Guides
Issue 1: Unexpected increase in ALDH+ cells after this compound treatment.
-
Possible Cause 1: The observed effect is consistent with the known paradoxical activity of this compound.
-
Troubleshooting Steps:
-
Confirm the Identity of ALDH+ Cells: Co-stain your cell population with other relevant markers to better characterize the ALDH+ population. For instance, assess mesenchymal (e.g., Vimentin, CD44) and epithelial (e.g., E-cadherin, EpCAM) markers via flow cytometry or immunofluorescence to determine if a phenotypic shift is occurring.
-
Assess Overall Stemness: Concurrently measure other stem cell markers (e.g., NANOG, SOX2, OCT4) using qPCR or Western blot and perform functional stemness assays like sphere formation assays. A decrease in these other markers alongside an increase in ALDH+ cells would align with published findings.
-
Perform a Dose-Response and Time-Course Analysis: Evaluate the percentage of ALDH+ cells at multiple concentrations of this compound and at various time points. Published data shows this effect is dose-dependent. This will help characterize the dynamics of the population shift.
-
-
-
Possible Cause 2: Experimental artifact or issue with the ALDH activity assay.
-
Troubleshooting Steps:
-
Include Proper Controls for the ALDEFLUOR™ Assay: Always run a sample treated with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), as a negative control to set the gate for ALDH-positive cells correctly.
-
Check for Compound Interference: Although unlikely, ensure that this compound itself does not directly interfere with the fluorescent substrate of the ALDH assay. This can be tested in a cell-free enzymatic assay if necessary.
-
Verify Cell Viability: Use a viability dye (e.g., DAPI, Propidium Iodide) in your flow cytometry panel to exclude dead cells, as they can exhibit non-specific fluorescence.
-
-
Issue 2: Contradictory results between ALDH activity and other stemness assays (e.g., sphere formation).
-
Possible Cause: This is the expected outcome based on current literature. The increase in the ALDH+ subpopulation does not necessarily correlate with an overall increase in tumorigenicity or "stemness" when using this compound.
-
Troubleshooting Steps:
-
Interpret Data in Context: Understand that ALDH is just one of many markers for cancer stem cells, and its activity can be decoupled from other stem-like properties under the influence of specific inhibitors.
-
Functional Validation: Perform in vivo limiting dilution assays to determine if the enriched ALDH+ population post-treatment has a higher tumor-initiating capacity compared to untreated ALDH+ cells.
-
Analyze Proliferation Rates: Separately sort ALDH+ and ALDH- populations from both treated and untreated samples and assess their proliferation rates (e.g., using a Ki-67 stain or a proliferation dye) to test the differential sensitivity hypothesis.
-
-
Data Presentation
Table 1: Summary of this compound Effects on Non-Small Cell Lung Carcinoma (NSCLC) Cells (A549)
| Parameter | Effect of this compound Treatment | Reference |
| DCLK1 Kinase Activity | Inhibition (IC₅₀ = 14.64 nM in cell-free assay) | |
| Cell Proliferation | Decreased | |
| Sphere Formation Efficiency | Significantly Decreased | |
| Percentage of ALDH+ Cells | Significantly Increased (Dose-Dependent) | |
| Stemness Markers (β-catenin, SOX2, NANOG, OCT4) | Expression Reduced | |
| EMT Markers (Snail-1, ZEB1) | Expression Decreased | |
| Epithelial Marker (E-cadherin) | Expression Increased |
Experimental Protocols
1. ALDEFLUOR™ Assay for ALDH Activity
-
Objective: To quantify the percentage of cells with high ALDH enzymatic activity.
-
Methodology:
-
Harvest cells and wash with ALDEFLUOR™ Assay Buffer.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in the assay buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDH inhibitor DEAB to the "control" tube. This sample will be used to establish the baseline fluorescence and define the ALDH+ gate.
-
Add the activated ALDEFLUOR™ reagent to both "test" and "control" tubes.
-
Incubate the samples for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the samples immediately using a flow cytometer. Use the DEAB-treated "control" sample to set the gate for the ALDH-positive population. A viability dye should be included to exclude dead cells.
-
2. Sphere Formation Assay
-
Objective: To assess the self-renewal capacity of cancer stem cells in vitro.
-
Methodology:
-
Pre-treat adherent cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and perform a single-cell suspension.
-
Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or dishes.
-
Culture the cells in serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
-
Incubate for 7-14 days, allowing spheres to form.
-
Count the number of spheres (e.g., >50 µm in diameter) in each well using a microscope.
-
Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Mandatory Visualizations
Caption: Proposed mechanism for the this compound-induced increase in ALDH+ cells via EMT inhibition.
Caption: Workflow for investigating the effect of this compound on ALDH+ cells and stemness.
References
- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
Technical Support Center: Minimizing XMD-17-51 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of XMD-17-51 in normal (non-cancerous) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a pyrimido-diazepinone compound that functions as a protein kinase inhibitor.[1] Its primary targets have been identified as Doublecortin-like kinase 1 (DCLK1) and NUAK family SNF1-like kinase 1 (NUAK1).[2][3] this compound has demonstrated anti-cancer activity by inhibiting DCLK1 kinase activity, which is often overexpressed in various cancers and is implicated in tumor growth, metastasis, and cancer stem cell maintenance.[2][4]
Q2: Why is it important to consider the cytotoxicity of this compound in normal cells?
While this compound is investigated for its anti-cancer properties, it is crucial to understand its effects on normal, healthy cells to assess its therapeutic window and potential for off-target toxicity. Both DCLK1 and NUAK1 have important functions in normal tissues. DCLK1 is a marker for tuft cells in the gastrointestinal tract and is involved in tissue regeneration. NUAK1 plays a role in maintaining genomic integrity during mitosis. Inhibition of these kinases in normal cells could lead to unintended and adverse cellular effects. For instance, the loss of NUAK1 in untransformed mouse embryonic fibroblasts has been shown to result in an increase in supernumerary chromosomes, highlighting the potential for toxicity in normal tissues.
Q3: What are the typical signs of cytotoxicity in normal cells treated with this compound?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment from the culture plate).
-
Induction of apoptosis (programmed cell death) or necrosis.
-
Alterations in key signaling pathways unrelated to the intended targets.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The most effective method is to perform a dose-response experiment using a cell viability assay, such as the MTT assay. This will allow you to determine the half-maximal inhibitory concentration (IC50) in your specific normal cell line. It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect in your cancer cell line of interest while having a minimal cytotoxic effect on your normal control cell lines.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound in normal cell lines.
Issue 1: High level of cytotoxicity observed at the desired effective concentration.
Potential Cause:
-
On-target toxicity: The intended targets (DCLK1, NUAK1) may be essential for the survival and proliferation of the specific normal cell line being used.
-
Off-target effects: this compound may be inhibiting other kinases or cellular proteins crucial for cell viability.
-
Incorrect inhibitor concentration: Errors in dilution or calculation may lead to a higher than intended concentration.
-
Prolonged treatment duration: Continuous exposure to the inhibitor may lead to cumulative toxicity.
Troubleshooting Steps:
-
Verify Inhibitor Concentration:
-
Double-check all calculations for stock solution and working dilutions.
-
If possible, confirm the concentration and purity of the this compound stock solution.
-
-
Optimize Treatment Duration:
-
Perform a time-course experiment to determine the minimum exposure time required to achieve the desired on-target effect. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Perform a Dose-Response Analysis in Normal and Cancer Cell Lines:
-
Conduct a cell viability assay (e.g., MTT assay) with a range of this compound concentrations on both your normal and cancer cell lines.
-
This will allow you to determine the therapeutic window and select a concentration that is effective against cancer cells but minimally toxic to normal cells.
-
-
Investigate Off-Target Effects:
-
If significant cytotoxicity in normal cells persists at on-target effective concentrations, consider performing a kinase selectivity screen to identify potential off-target interactions.
-
Utilize a structurally unrelated inhibitor for the same target, if available. If this inhibitor shows less cytotoxicity, it suggests the observed toxicity of this compound may be due to off-target effects.
-
dot
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent results across experimental replicates.
Potential Cause:
-
Inhibitor instability: this compound may be degrading in the culture medium.
-
Cell culture variability: Differences in cell passage number, confluency, or media composition can affect cellular responses.
-
Assay variability: Inconsistent execution of the cytotoxicity assay.
Troubleshooting Steps:
-
Ensure Inhibitor Stability:
-
Prepare fresh working dilutions of this compound for each experiment from a frozen stock.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure a consistent cell seeding density and confluency at the time of treatment.
-
Use the same batch of media and supplements for all experiments.
-
-
Standardize Assay Protocol:
-
Follow a detailed and consistent protocol for your cytotoxicity assays.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) at the same concentration as the inhibitor solvent, and a positive control for cytotoxicity.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) |
| A549 | Cancer | Lung Carcinoma | 27.575 |
| NCI-H1299 | Cancer | Lung Carcinoma | Data not available |
| NCI-H1975 | Cancer | Lung Carcinoma | Data not available |
| [Insert Normal Cell Line 1] | Normal | [e.g., Lung Fibroblast] | [Determine Experimentally] |
| [Insert Normal Cell Line 2] | Normal | [e.g., Bronchial Epithelial] | [Determine Experimentally] |
| [Insert Normal Cell Line 3] | Normal | [e.g., Umbilical Vein Endothelial] | [Determine Experimentally] |
Researchers should perform their own dose-response experiments to determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
dot
Caption: MTT assay experimental workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (DCLK1 or NUAK1) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
dot
Caption: CETSA experimental workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.
Materials:
-
Cells expressing the NanoLuc®-target fusion protein (e.g., NanoLuc®-DCLK1 or NanoLuc®-NUAK1)
-
NanoBRET™ tracer specific for the target
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well plates
-
Detection instrument capable of measuring NanoBRET™ wavelengths
Procedure:
-
Cell Preparation: Harvest and resuspend the cells expressing the NanoLuc®-target fusion in Opti-MEM®.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the tracer and the test compound to the wells of the assay plate.
-
-
Cell Addition: Add the cell suspension to the wells.
-
Equilibration: Equilibrate the plate for 2 hours at 37°C with 5% CO2.
-
Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and immediately read the plate with a luminometer that can measure donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and target engagement.
dot
Caption: NanoBRET™ assay logical relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
XMD-17-51 Solutions: Technical Support & Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of XMD-17-51 solutions to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store the powdered form of this compound?
A: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is a common solvent for this compound, with a solubility of up to 81 mg/mL.[1] It is also soluble in ethanol at 10 mg/mL and in water at 2 mg/mL.[1] For applications requiring higher water solubility, a trifluoroacetate (TFA) salt form of this compound may offer enhanced stability and solubility.[2]
Q3: What are the best practices for storing this compound stock solutions?
A: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] Store these aliquots at -80°C for long-term stability of up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month.
Q4: Can I store my this compound solution in the refrigerator?
A: Refrigerator temperatures (typically 2-8°C) are not recommended for the storage of this compound solutions. For optimal stability, adhere to the recommended temperatures of -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in thawed stock solution | The solution may have been stored for too long at -20°C, or it has undergone multiple freeze-thaw cycles. The solubility of this compound may also be reduced if the DMSO used has absorbed moisture. | Warm the solution gently and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution using fresh, high-quality DMSO. Ensure you are following the recommended aliquoting and storage temperature guidelines. |
| Inconsistent experimental results | This could be due to the degradation of the this compound solution. | Prepare a fresh stock solution from the powdered compound. Always use solutions within their recommended storage timeframes. |
| Difficulty dissolving the powdered compound | The solvent may not be appropriate for the desired concentration, or the quality of the solvent may be poor. | Refer to the solubility data to ensure you are using an appropriate solvent and not exceeding the solubility limit. Use fresh, anhydrous solvents, especially when working with DMSO, as its moisture-absorbing properties can reduce solubility. |
Quantitative Storage Data Summary
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Preparation: Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO (or another suitable solvent) to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Visual Guide to this compound Storage Workflow
Caption: Workflow for the preparation and storage of this compound solutions.
References
Navigating XMD-17-51 Resistance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the DCLK1 inhibitor, XMD-17-51, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The primary mechanism of acquired resistance to this compound is the overexpression of its target, Doublecortin-like kinase 1 (DCLK1). Increased DCLK1 levels can render cells less sensitive to the inhibitory effects of the drug. This overexpression can lead to the activation of downstream signaling pathways that promote cell survival and proliferation, even in the presence of this compound.
Q2: Are there other potential mechanisms of resistance to this compound?
A2: Yes, besides DCLK1 overexpression, other potential mechanisms of resistance, common to kinase inhibitors, could include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of DCLK1. Pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades have been implicated in DCLK1-mediated effects and could potentially be upregulated to bypass the effects of this compound.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the DCLK1 Kinase Domain: Although not yet specifically reported for this compound, mutations in the drug-binding site of the target kinase are a common mechanism of resistance to kinase inhibitors.
Q3: My cells are showing increased resistance to this compound. How can I confirm this?
A3: To confirm resistance, you should perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. It is recommended to perform these experiments in parallel to ensure comparability.
Q4: What level of IC50 fold-change is considered significant for resistance?
A4: While there is no universal cutoff, a 2-fold or greater increase in the IC50 value is generally considered a significant indication of acquired resistance. In some instances of DCLK1-related resistance to other agents, much higher fold increases have been observed. For example, cisplatin-resistant non-small cell lung cancer (NSCLC) cells with high DCLK1 expression have shown a 9-fold increase in IC50.[1]
Q5: Can DCLK1 inhibition re-sensitize resistant cells to other therapies?
A5: Yes, studies have shown that inhibiting DCLK1 can re-sensitize cancer cells to other chemotherapeutic agents. For instance, inhibition of DCLK1 in cisplatin-resistant NSCLC cells has been shown to reverse resistance.[1] Similarly, targeting DCLK1 can sensitize resistant lung adenocarcinoma cells to EGFR-TKIs by suppressing the Wnt/β-Catenin pathway.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during the generation and characterization of this compound resistant cell lines.
Problem 1: Failure to Generate a Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Determine the IC50 of this compound in your parental cell line and begin the selection process with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth).[3] |
| Dose escalation is too rapid. | Increase the drug concentration gradually, allowing cells to recover and resume a normal growth rate between each step. A stepwise increase of 1.5 to 2-fold is a common strategy.[4] |
| Cell line is not prone to developing resistance. | Consider using a different cell line that is known to be sensitive to DCLK1 inhibition. Review the literature for the genetic background of your cell line to identify any pre-existing factors that might prevent resistance development. |
| Drug instability. | Prepare fresh this compound stock solutions and drug-containing media regularly to ensure the compound's integrity. |
Problem 2: Resistant Phenotype is Unstable
| Possible Cause | Suggested Solution |
| Loss of selective pressure. | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype. |
| Heterogeneous population. | Isolate single-cell clones from the resistant population by limiting dilution to establish a homogenous and stable resistant cell line. |
| Genetic instability. | Regularly re-characterize the resistant cell line by measuring the IC50 and monitoring the expression of key resistance markers (e.g., DCLK1). It is also good practice to freeze down vials of the resistant cells at early passages. |
Problem 3: Inconsistent or Conflicting Experimental Results
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment, as this can significantly impact results. |
| Inconsistent drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation or precipitation. |
| Cell passage number. | Use cells within a consistent and low passage number range for your experiments, as high passage numbers can lead to genetic and phenotypic drift. |
| Assay-specific issues. | If results from different assays (e.g., cell viability vs. western blot) are conflicting, carefully review the protocols for each and consider potential confounding factors. For example, a drug might inhibit proliferation without inducing cell death, which would be reflected differently in various assays. |
Data Presentation
Table 1: Examples of IC50 Fold-Changes in DCLK1-Associated Drug Resistance
| Cell Line | Drug | Resistance Mechanism | IC50 Fold-Change (Resistant vs. Parental) | Reference |
| A549 (NSCLC) | Cisplatin | High DCLK1 expression | ~9-fold | |
| PC9/GR (Lung Adenocarcinoma) | Gefitinib | DCLK1 knockout | ~2-fold decrease (sensitization) | |
| AsPC-1 (Pancreatic) | Everolimus (mTOR inhibitor) | DCLK1 overexpression | Requires ~50% more inhibitor for same effect | |
| MP2 (Pancreatic) | LY-294002 (PI3K inhibitor) | DCLK1 overexpression | Requires ~30% more inhibitor for same effect |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50:
-
Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the IC50 of this compound.
-
-
Initial Exposure:
-
Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20.
-
-
Dose Escalation:
-
When the cells become confluent and exhibit a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration, allowing the cells to adapt at each concentration before proceeding to the next. This process can take several months.
-
If significant cell death occurs after a dose increase, maintain the cells at the previous, lower concentration until they recover.
-
-
Establishment of the Resistant Line:
-
Once the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental cells, the resistant line is considered established.
-
-
Characterization and Maintenance:
-
Determine the IC50 of the newly established resistant cell line and compare it to the parental line to calculate the resistance index (RI).
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
It is recommended to isolate single-cell clones to ensure a homogenous resistant population.
-
Protocol 2: Western Blot Analysis of DCLK1 and Downstream Signaling
This protocol is for assessing the protein levels of DCLK1 and the phosphorylation status of key downstream signaling molecules.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-phospho-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to ~80% confluency.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Workflows
Caption: DCLK1 signaling and its inhibition by this compound.
Caption: Experimental workflow for confirming and investigating this compound resistance.
References
- 1. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 sensitizes resistant lung adenocarcinomas to EGFR-TKI through suppression of Wnt/β-Catenin activity and cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
appropriate vehicle control for XMD-17-51 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using XMD-17-51.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments with this compound?
A1: The recommended vehicle for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to include a vehicle-only control in your experiments to ensure that any observed effects are due to this compound and not the solvent.[2][3]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is recommended to keep the concentration at 0.5% or lower. Primary cell cultures are often more sensitive, and a dose-response curve with concentrations below 0.1% is advisable. Concentrations of 5% and higher are generally considered cytotoxic.
Q3: Why is a vehicle control important in my this compound experiments?
A3: A vehicle control is essential to differentiate the biological effects of the experimental compound (this compound) from any effects caused by the solvent (DMSO). DMSO itself can sometimes influence cell growth and viability. The vehicle control should contain the same concentration of DMSO as the experimental samples.
Q4: How should I prepare my this compound stock and working solutions with DMSO?
A4: this compound is soluble in DMSO at a concentration of 81 mg/mL (200.26 mM). To prepare your working solutions, you will make further dilutions from your 100% DMSO stock solution using cell culture media or sterile PBS. For example, to achieve a 1 µM final concentration of this compound with a 0.1% final DMSO concentration, you would make a 1000x stock solution of this compound in 100% DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected cell death in vehicle control wells. | The DMSO concentration may be too high for your specific cell line. | Determine the optimal, non-toxic DMSO concentration for your cells by performing a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 2%). Most cell lines can tolerate up to 0.5% DMSO. |
| Variability in results between experiments. | Inconsistent preparation of this compound dilutions or vehicle controls. | Ensure that the final concentration of DMSO is identical in all treated wells and the vehicle control wells for each experiment. Use fresh DMSO for preparing stock solutions as it can absorb moisture, which may affect solubility. |
| The anti-proliferative effect of this compound is lower than expected. | The cell line may have lower sensitivity to DCLK1 inhibition, or there may be issues with the compound's stability. | Confirm the expression of DCLK1 in your cell line. Consider that DCLK1 overexpression has been shown to impair the anti-proliferative activity of this compound. Ensure proper storage of the this compound stock solution as recommended by the manufacturer. |
| No effect observed after this compound treatment. | The concentration of this compound may be too low, or the treatment time may be too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. The IC50 for DCLK1 inhibition in a cell-free assay is 14.64 nM, while the anti-proliferative IC50 in A549 cells is significantly higher. |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | Assay Type | Cell Line | IC₅₀ |
| DCLK1 Kinase | Cell-free enzymatic assay | N/A | 14.64 nM |
| Cell Proliferation | MTT Assay | A549 (NSCLC) | 27.575 µM |
| Cell Proliferation | MTT Assay | A549 (DCLK1 overexpression) | 53.197 µM |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max Concentration | Notes |
| Most cell lines | 0.5% | Some robust lines may tolerate up to 1%. |
| Primary cells | ≤ 0.1% | These cells are generally more sensitive. |
| General use | ≤ 1% | Higher concentrations can be cytotoxic. |
Experimental Protocols
Protocol: Cell Proliferation (MTT) Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in 100% DMSO. From this, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Experimental workflow for a cell proliferation assay with this compound.
References
Technical Support Center: Interpreting Stemness Marker Changes Induced by XMD-17-51
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XMD-17-51 and interpreting its effects on cancer stem cell (CSC) markers. This resource includes frequently asked questions, detailed troubleshooting guides for common experimental assays, and a summary of expected molecular changes following treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1).[1][2] DCLK1 is a protein kinase that is overexpressed in various cancers and is considered a marker for cancer stem cells.[1][3][4] By inhibiting DCLK1, this compound disrupts key signaling pathways that are crucial for the maintenance, self-renewal, and survival of cancer stem cells.
Q2: How does this compound treatment typically affect cancer stemness markers?
A2: Generally, this compound treatment leads to a reduction in the expression of several key stemness and pluripotency factors. In non-small cell lung cancer (NSCLC) cell lines, for instance, treatment has been shown to decrease the protein levels of β-catenin, SOX2, NANOG, and OCT4. Functionally, this corresponds with a reduced ability of cancer cells to form tumorspheres, which is an in vitro measure of self-renewal capacity.
Q3: We observed an increase in our ALDH-positive cell population after this compound treatment. Is this expected?
A3: This is a known and important finding. In some cancer cell lines, such as A549, treatment with this compound has been observed to cause a dose-dependent increase in the percentage of cells with high aldehyde dehydrogenase (ALDH) activity. This seemingly contradictory result is thought to be linked to this compound's ability to inhibit the Epithelial-Mesenchymal Transition (EMT). CSCs are known to be plastic and can exist in different states. The inhibition of EMT may shift the CSC population towards a more epithelial state that is characterized by higher ALDH activity.
Q4: Which signaling pathways are most affected by this compound?
A4: The primary target of this compound is DCLK1. DCLK1 is known to regulate several downstream pathways that are critical for cancer progression and stemness, including the Wnt/β-catenin and EMT signaling pathways. Treatment with this compound has been shown to decrease levels of key EMT-promoting transcription factors like Snail-1 and ZEB1, while increasing the epithelial marker E-cadherin.
Q5: What is the expected outcome of a tumorsphere formation assay after treating cells with this compound?
A5: Treatment with this compound is expected to significantly decrease the efficiency of tumorsphere formation in a dose-dependent manner. This indicates that the drug is effectively targeting the self-renewal capacity of the cancer stem cell population.
Summary of this compound Effects on Stemness Markers
The following table summarizes the quantitative changes in key stemness markers and functional assays observed after treatment with this compound in non-small cell lung cancer (NSCLC) cell lines.
| Marker/Assay | Cell Line | Observed Change with this compound | Reference |
| Protein Markers | |||
| DCLK1 | A549, NCI-H1299, NCI-H1975 | Decrease | |
| β-catenin | A549 | Decrease | |
| SOX2 | A549 | Decrease | |
| NANOG | A549 | Decrease | |
| OCT4 | A549 | Decrease | |
| Snail-1 | A549 | Decrease | |
| ZEB1 | A549 | Decrease | |
| E-cadherin | A549 | Increase | |
| Functional Assays | |||
| Tumorsphere Formation Efficiency | A549 | Decrease (dose-dependent) | |
| ALDH+ Cell Population | A549 | Increase (dose-dependent) | |
| Inhibitory Concentration | |||
| IC50 (DCLK1 kinase activity) | Cell-free assay | 14.64 nM | |
| IC50 (Cell proliferation) | A549 | 3.551 µM | |
| NCI-H1299 | 1.693 µM | ||
| NCI-H1975 | 1.845 µM |
Experimental Protocols and Troubleshooting Guides
Here we provide detailed methodologies and troubleshooting for the key experiments used to assess the effects of this compound on cancer stemness.
Tumorsphere Formation Assay
This assay measures the self-renewal capacity of cancer stem cells by assessing their ability to form spherical colonies in non-adherent, serum-free culture conditions.
References
Validation & Comparative
XMD-17-51: A Potent and Selective DCLK1 Inhibitor for Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical therapeutic target in oncology. Identified as a cancer stem cell marker, its overexpression is linked to tumor progression, metastasis, and therapy resistance in various cancers. This guide provides a comprehensive validation of XMD-17-51 as a potent DCLK1 inhibitor, comparing its performance against other known inhibitors and detailing the experimental data and protocols that support its efficacy.
Performance Comparison of DCLK1 Inhibitors
This compound demonstrates significant potency against DCLK1, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. To provide a clear comparison, the following table summarizes the biochemical potency of this compound alongside other commonly referenced DCLK1 inhibitors.
| Inhibitor | DCLK1 IC50 (nM) | Primary Off-Targets | Reference |
| This compound | 14.64 [1][2][3] | NUAK1 (IC50 = 1.5 nM), MARK1, MARK3, BRSK1, AMPK[1][2] | |
| XMD8-85 | 11 | ERK5, LRRK2 | |
| LRRK2-IN-1 | 186 | LRRK2, ERK5 | |
| XMD8-92 | 161 - 716 | LRRK2 | |
| DCLK1-IN-1 | 9.5 (binding), 57 (kinase assay) | DCLK2 |
Experimental Validation of this compound
The validation of this compound as a DCLK1 inhibitor relies on a series of robust biochemical and cell-based assays. These experiments collectively demonstrate its ability to inhibit DCLK1 kinase activity and subsequently affect cancer cell pathophysiology.
Biochemical Kinase Assay
A cell-free enzymatic assay is the primary method to determine the direct inhibitory effect of a compound on its target kinase.
-
Reagents and Materials:
-
Recombinant human DCLK1 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a derivative of PRAK).
-
This compound and other comparator compounds.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer.
-
In a 384-well plate, add the DCLK1 enzyme to each well.
-
Add the diluted inhibitor compounds to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent like ADP-Glo™.
-
The luminescent signal, which correlates with kinase activity, is measured using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Non-small cell lung carcinoma (NSCLC) cell lines (e.g., A549, NCI-H1299, NCI-H1975).
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well plates.
-
-
Procedure:
-
Seed the NSCLC cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Cell proliferation is determined by comparing the absorbance of treated cells to untreated control cells.
-
Western Blot Analysis of EMT and Stemness Markers
Western blotting is employed to detect changes in the protein levels of key markers associated with the Epithelial-to-Mesenchymal Transition (EMT) and cancer stemness, downstream of DCLK1 signaling.
-
Reagents and Materials:
-
NSCLC cells (e.g., A549).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against DCLK1, Snail, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat A549 cells with different concentrations of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
DCLK1 Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: DCLK1 signaling pathways and the inhibitory effect of this compound.
Caption: Experimental workflow for validating this compound as a DCLK1 inhibitor.
Conclusion
The presented data robustly validates this compound as a potent inhibitor of DCLK1 kinase. Its low nanomolar IC50 value positions it favorably among other known inhibitors. Cellular assays confirm that its inhibitory action on DCLK1 translates to significant anti-cancer effects, including the reduction of cell proliferation and the reversal of EMT and stemness phenotypes in non-small cell lung carcinoma cells. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound in DCLK1-driven cancers.
References
- 1. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression | Semantic Scholar [semanticscholar.org]
A Comparative Guide to NUAK1 Inhibitors: XMD-17-51 versus HTH-01-015
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two small molecule inhibitors of NUAK1 (NUAK family kinase 1), XMD-17-51 and HTH-01-015. NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is a key regulator of cellular processes including cell adhesion, migration, and proliferation, making it a compelling target for therapeutic development, particularly in oncology.[1][2] This document presents a detailed analysis of their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Inhibitor Performance Comparison
The following tables summarize the key quantitative data for this compound and HTH-01-015, highlighting their distinct potency and selectivity profiles.
Biochemical Potency
| Inhibitor | Target(s) | NUAK1 IC50 | NUAK2 IC50 | Reference(s) |
| This compound | NUAK1 | 1.5 nM | Not significantly inhibited | [3][4] |
| HTH-01-015 | NUAK1 | 100 nM | >10,000 nM | [3] |
IC50 values were determined using in vitro biochemical kinase assays.
Kinase Selectivity
| Inhibitor | Selectivity Profile | Other Notable Targets | Reference(s) |
| This compound | Less selective | Aurora isoforms, ABL, JAK2, MARK1, MARK3, BRSK1, AMPK | |
| HTH-01-015 | Highly selective for NUAK1 | Does not significantly inhibit a panel of 139 other protein kinases, including NUAK2. |
NUAK1 Signaling Pathway
NUAK1 is activated by the tumor suppressor kinase LKB1. Once activated, NUAK1 phosphorylates several downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) at Ser445. This phosphorylation event inhibits the activity of the associated PP1β phosphatase complex, leading to increased phosphorylation of Myosin Light Chain 2 (MLC2) and subsequent regulation of cell adhesion and migration.
Caption: Simplified NUAK1 signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and HTH-01-015.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on NUAK1 kinase activity.
Materials:
-
Recombinant GST-tagged NUAK1
-
Kinase substrate (e.g., Sakamototide)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test inhibitors (this compound, HTH-01-015) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction plate, combine recombinant NUAK1, the substrate peptide, and the inhibitor dilution in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular MYPT1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to engage NUAK1 in a cellular context by measuring the phosphorylation of its direct substrate, MYPT1.
Materials:
-
U2OS or HEK-293 cells
-
Test inhibitors (this compound, HTH-01-015)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the NUAK1 inhibitors or a DMSO vehicle control for a specified duration (e.g., 1-16 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MYPT1 (Ser445).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to confirm equal protein loading.
Cell Proliferation and Invasion Assays
These assays evaluate the functional consequences of NUAK1 inhibition on cancer cell behavior.
Cell Proliferation Assay (e.g., using U2OS cells):
-
Seed U2OS cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound or HTH-01-015.
-
After a defined period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Compare the effects of the inhibitors to NUAK1 knockdown by shRNA as a positive control.
3D Matrigel Transwell Invasion Assay (e.g., using U2OS cells):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed U2OS cells in the upper chamber in a serum-free medium containing the test inhibitor (e.g., 10 µM HTH-01-015).
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by microscopy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel NUAK1 inhibitor.
Caption: Standard workflow for NUAK1 inhibitor evaluation.
Summary and Conclusion
This compound and HTH-01-015 are valuable chemical probes for investigating NUAK1 biology.
-
This compound is a highly potent NUAK1 inhibitor, making it suitable for studies where near-complete inhibition of NUAK1 is desired. However, its off-target effects on other kinases should be considered when interpreting experimental results.
-
HTH-01-015 offers exceptional selectivity for NUAK1 over NUAK2 and a broad panel of other kinases. This makes it an ideal tool for specifically dissecting the cellular functions of NUAK1. While less potent than this compound, it effectively inhibits NUAK1-mediated signaling in cells at micromolar concentrations.
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring high potency and where potential off-target effects can be controlled for, this compound may be the preferred compound. For investigations demanding high specificity to elucidate the distinct roles of NUAK1, HTH-01-015 is the more appropriate choice. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their studies targeting the NUAK1 kinase.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DCLK1 Inhibitors: XMD-17-51 vs. DCLK1-IN-1
In the landscape of targeted cancer therapy, Doublecortin-like kinase 1 (DCLK1) has emerged as a promising target due to its role in promoting tumor growth, metastasis, and cancer stem cell survival. This guide provides an objective comparison of two prominent DCLK1 inhibitors, XMD-17-51 and DCLK1-IN-1, summarizing their efficacy based on available experimental data to assist researchers, scientists, and drug development professionals in their selection of research tools.
Mechanism of Action and Target Specificity
Both this compound and DCLK1-IN-1 are small molecule inhibitors that target the kinase activity of DCLK1.[1][2] DCLK1 is a serine/threonine kinase involved in microtubule regulation and has been identified as a marker for tumor stem cells in several cancers, including pancreatic, colon, and renal cell carcinoma.[3][4][5] Inhibition of DCLK1 is being explored as a therapeutic strategy to suppress tumor growth and overcome drug resistance.
This compound is a pyrimido-diazepinone compound that has been shown to inhibit DCLK1 kinase activity. While it is a potent DCLK1 inhibitor, it is also known to modulate the activity of a broader range of protein kinases.
DCLK1-IN-1 is a selective chemical probe for the DCLK1 kinase domain, also showing inhibitory activity against the closely related DCLK2. It was developed through chemoproteomic profiling and structure-based design to be a more specific tool for studying DCLK1 biology with favorable in vivo properties.
In Vitro Efficacy
The in vitro efficacy of these inhibitors has been evaluated in various cancer cell lines and patient-derived models. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibition
| Inhibitor | Target | Assay Type | IC50 | Citation |
| This compound | DCLK1 | Cell-free kinase assay | 14.64 nM | |
| DCLK1-IN-1 | DCLK1 | Binding assay | 9.5 nM | |
| Kinase assay | 57.2 nM | |||
| DCLK2 | Binding assay | 31 nM | ||
| Kinase assay | 103 nM |
Table 2: Cellular Proliferation
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | MTT | 3.551 µM | |
| NCI-H1299 | Non-Small Cell Lung Cancer | MTT | 1.693 µM | ||
| NCI-H1975 | Non-Small Cell Lung Cancer | MTT | 1.845 µM | ||
| DCLK1-IN-1 | ACHN | Renal Cell Carcinoma | MTT | ~22-35 µM | |
| 786-O | Renal Cell Carcinoma | MTT | ~22-35 µM | ||
| CAKI-1 | Renal Cell Carcinoma | MTT | ~22-35 µM |
Table 3: Effects on Cancer Stem Cell Properties
| Inhibitor | Cell Line/Model | Effect | Citation |
| This compound | A549 (NSCLC) | Decreased sphere formation efficiency | |
| Reduced expression of stemness markers (β-catenin, SOX2, NANOG, OCT4) | |||
| DCLK1-IN-1 | ACHN, CAKI-1 (RCC) | Potent inhibition of stemness in spheroid assays | |
| PDAC Organoids | Impaired growth of DCLK1+ patient-derived organoids |
In Vivo Efficacy
DCLK1-IN-1 has been shown to have a favorable pharmacokinetic profile in mice, with 81% oral bioavailability and a half-life of 2.09 hours. Studies have demonstrated its efficacy in patient-derived pancreatic ductal adenocarcinoma organoids, suggesting its potential for in vivo applications. While in vivo data for this compound is less detailed in the provided search results, its demonstrated in vitro anti-cancer activities suggest it could be a candidate for further in vivo studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DCLK1 inhibition and a general workflow for evaluating these inhibitors.
Caption: DCLK1 signaling pathway in cancer.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison.
Cell-Free Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified DCLK1 protein.
-
Protocol Summary: Purified recombinant DCLK1 protein is incubated with a peptide substrate (e.g., ULight-CREBtide) and ATP. The inhibitor is added at various concentrations. The phosphorylation of the substrate is measured to determine the IC50 value of the inhibitor.
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Protocol Summary: Cancer cells (e.g., A549, NCI-H1299, NCI-H1975) are seeded in 96-well plates and treated with different concentrations of the inhibitor for a specified period (e.g., 24-72 hours). MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance is measured to determine the percentage of cell viability and calculate the IC50.
Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in DCLK1 signaling pathways.
-
Protocol Summary: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., DCLK1, Snail-1, E-cadherin, β-catenin). A secondary antibody conjugated to an enzyme is used for detection.
Sphere Formation Assay
-
Objective: To evaluate the effect of the inhibitor on the self-renewal capacity of cancer stem cells.
-
Protocol Summary: Single cells are seeded in ultra-low attachment plates in a serum-free medium supplemented with growth factors. The cells are treated with the inhibitor at different concentrations. The number and size of spheres (spheroids) formed after a certain period (e.g., 7-10 days) are quantified.
Conclusion
Both this compound and DCLK1-IN-1 are potent inhibitors of DCLK1 kinase activity. This compound demonstrates significant anti-proliferative effects in non-small cell lung cancer cell lines. In contrast, DCLK1-IN-1 shows more modest anti-proliferative effects in 2D cultures of renal cell carcinoma but exhibits strong inhibition of cancer stem cell properties and invasion, with notable efficacy in more clinically relevant patient-derived organoid models. The higher selectivity of DCLK1-IN-1 for DCLK1/2 and its favorable in vivo pharmacokinetic profile make it a valuable tool for specifically interrogating DCLK1 function in preclinical models. The choice between these two inhibitors will depend on the specific research question, the cancer model being used, and whether the focus is on broad anti-proliferative effects or the specific inhibition of DCLK1-mediated stemness and invasion pathways.
References
- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 4. Tuft and Cancer Stem Cell Marker DCLK1: A New Target to Enhance Anti-Tumor Immunity in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
XMD-17-51: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the inhibitory effects of XMD-17-51, supported by experimental data.
This compound has emerged as a potent inhibitor of key signaling pathways implicated in cancer progression, notably targeting Doublecortin-like kinase 1 (DCLK1) and Extracellular signal-regulated kinase 5 (ERK5). Understanding its efficacy across various cancer types is crucial for its potential therapeutic application. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, based on published experimental data.
Potency of this compound Across Cancer Cell Lines
The inhibitory activity of this compound has been quantified in non-small cell lung carcinoma (NSCLC) cell lines, demonstrating varying degrees of potency. The compound's efficacy is highlighted by its low micromolar to nanomolar IC50 values, indicating significant anti-proliferative effects.
| Target/Cell Line | Cancer Type | IC50 Value |
| DCLK1 (cell-free) | - | 14.64 nM |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.693 µM |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | 1.845 µM |
| A549 | Non-Small Cell Lung Carcinoma | 3.551 µM |
| A549 (DCLK1 Overexpression) | Non-Small Cell Lung Carcinoma | 53.197 µM vs 27.575 µM |
Note: The IC50 value for A549 cells with DCLK1 overexpression was significantly higher, suggesting that the anti-proliferative activity of this compound is, at least in part, mediated through the inhibition of DCLK1[1].
Experimental Protocols
The IC50 values for the cancer cell lines listed above were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for a specified period, typically 24 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: A serial dilution of this compound is prepared, and the cells are treated with a range of concentrations of the compound. Control wells containing untreated cells and wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The treated cells are incubated for a defined period, often 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. Subsequently, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by targeting at least two critical signaling pathways involved in cell proliferation, survival, and differentiation: the DCLK1 and ERK5 pathways.
DCLK1 Signaling Pathway
Doublecortin-like kinase 1 (DCLK1) is recognized as a marker for tumor stem cells in several cancers. Its signaling is implicated in promoting tumorigenesis and epithelial-mesenchymal transition (EMT). By inhibiting DCLK1, this compound can disrupt these processes, leading to a reduction in cancer cell proliferation and stemness.
Caption: this compound inhibits DCLK1, thereby blocking downstream effects on proliferation, EMT, and stemness.
ERK5 Signaling Pathway
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is often associated with cancer development and progression. This compound's inhibition of ERK5 disrupts these oncogenic signals.
Caption: this compound targets and inhibits ERK5, a key component of the MAPK signaling cascade.
Experimental Workflow Visualization
The process of determining the IC50 values for this compound can be visualized as a systematic workflow, from cell culture preparation to data analysis.
Caption: Workflow for determining the IC50 value of this compound using the MTT assay.
References
XMD-17-51: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of XMD-17-51 with other relevant kinase inhibitors. All quantitative data is summarized in clear, tabular formats, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to this compound
This compound is a pyrimido-diazepinone compound initially developed as a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1). Subsequent studies have revealed its activity against other kinases, most notably Doublecortin-like kinase 1 (DCLK1), a protein implicated in cancer stem cell biology and tumorigenesis.[1] This multi-targeting profile necessitates a thorough understanding of its cross-reactivity to enable its effective use as a research tool and to guide potential therapeutic applications.
Quantitative Cross-Reactivity Profile
The following table summarizes the inhibitory activity of this compound and selected comparator compounds against their primary targets and key off-targets. DCLK1-IN-1 was chosen as a highly selective DCLK1 inhibitor, while WZ4003 and HTH-01-015 were selected as well-characterized, selective NUAK1 inhibitors.
| Compound | Primary Target(s) | IC50 (nM) | Comparator Primary Target(s) | Comparator IC50 (nM) | Key Off-Targets (for this compound) |
| This compound | NUAK1 | 1.5[1] | DCLK1 | 14.64[1][2] | Members of the AMPK family (MARK1, MARK3, BRSK1, AMPK)[1] |
| DCLK1-IN-1 | DCLK1 | 9.5 (binding), 57.2 (kinase) | DCLK2 | 31 (binding), 103 (kinase) | Highly selective; no significant activity against a panel of 489 kinases at 1µM. |
| WZ4003 | NUAK1 | 20 | NUAK2 | 100 | Highly selective; no significant inhibition of 139 other kinases. |
| HTH-01-015 | NUAK1 | 100 | NUAK2 | >10,000 | Highly selective; no significant inhibition of 139 other kinases. |
Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of the compounds is typically determined using in vitro kinase assays. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay:
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is used by the luciferase to generate a light signal that is proportional to the initial kinase activity.
A detailed protocol for the ADP-Glo™ kinase assay can be found in the manufacturer's technical manual.
LanthaScreen™ Eu Kinase Binding Assay:
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
A europium-labeled anti-tag antibody is bound to the kinase.
-
A fluorescently labeled ATP-competitive tracer is added, which binds to the kinase's active site, bringing the europium donor and the fluorescent acceptor into close proximity and generating a FRET signal.
-
Test inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the tracer.
A detailed protocol for the LanthaScreen™ Eu Kinase Binding Assay is available from the provider.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
To assess the broader selectivity of kinase inhibitors, a common method is the KINOMEscan™ competition binding assay.
-
The test compound is incubated with a panel of DNA-tagged human kinases.
-
The kinase-inhibitor mixtures are then passed over an immobilized, active-site directed ligand.
-
Kinases that are not bound by the inhibitor will bind to the immobilized ligand, while those bound to the inhibitor will remain in solution.
-
The amount of each kinase bound to the solid support is quantified by qPCR of the DNA tags. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the inhibitor, compared to a DMSO control.
This method allows for the simultaneous screening of an inhibitor against a large number of kinases to determine its cross-reactivity profile.
Signaling Pathways and Experimental Workflows
DCLK1 Signaling in Cancer Stem Cells
DCLK1 is recognized as a marker for tumor stem cells in several cancers and plays a crucial role in promoting tumorigenesis, metastasis, and drug resistance. It influences several key signaling pathways, including Notch, Wnt/β-catenin, and Hippo-YAP.
Caption: DCLK1 signaling in cancer stem cells.
NUAK1 in the Hippo Signaling Pathway
NUAK1 is a key regulator of the Hippo signaling pathway, which controls organ size and cell proliferation. Dysregulation of this pathway is implicated in cancer. NUAK1 can phosphorylate and inhibit the core Hippo kinase LATS1/2, leading to the activation of the transcriptional co-activator YAP.
Caption: NUAK1 regulation of the Hippo pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for characterizing the cross-reactivity of a kinase inhibitor like this compound involves a tiered approach, starting with assays against the primary target and then expanding to a broad panel of kinases.
Caption: Kinase inhibitor profiling workflow.
Conclusion
This compound is a potent, multi-targeted inhibitor with high affinity for NUAK1 and DCLK1, as well as other members of the AMPK family. This contrasts with the more selective profiles of DCLK1-IN-1, WZ4003, and HTH-01-015. The choice of inhibitor should be guided by the specific research question, with this compound being a useful tool for studying the combined inhibition of these targets, while the more selective compounds are better suited for dissecting the specific roles of DCLK1 or NUAK1. A comprehensive kinome-wide scan of this compound would be beneficial to fully elucidate its cross-reactivity profile.
References
Confirming On-Target Effects of XMD-17-51 through DCLK1 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor XMD-17-51 and siRNA-mediated knockdown of Doublecortin-like kinase 1 (DCLK1), confirming the on-target effects of this compound. The data presented herein demonstrates the parallel impact of both interventions on key cancer-related cellular processes, including proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) properties.
Executive Summary
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in tumor progression, playing a significant role in promoting cancer cell proliferation, metastasis, and therapy resistance.[1] this compound, a potent kinase inhibitor, has been identified to target DCLK1.[2][3][4] This guide collates experimental data to substantiate that the phenotypic effects induced by this compound are a direct consequence of its inhibitory action on DCLK1. This is achieved by comparing the outcomes of this compound treatment with those of direct DCLK1 knockdown in various cancer cell models. The consistent and overlapping results strongly support the on-target activity of this compound.
Data Presentation: this compound vs. DCLK1 Knockdown
The following tables summarize the quantitative effects of this compound and DCLK1 knockdown on cancer cell lines. While the data is collated from different studies, the consistent trend in the reduction of oncogenic phenotypes underscores the on-target efficacy of this compound.
Table 1: Effect on Cancer Cell Proliferation and Viability
| Intervention | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | A549, NCI-H1299, NCI-H1975 (NSCLC) | MTT Proliferation Assay | IC50 values of 3.551 µM, 1.693 µM, and 1.845 µM, respectively. | [5] |
| A549 (DCLK1 Overexpression) | MTT Proliferation Assay | IC50 increased from 27.575 µM to 53.197 µM, impairing this compound's anti-proliferative activity. | ||
| DCLK1 Knockdown | PC9/GR (Gefitinib-Resistant NSCLC) | Cell Viability Assay | Reversed Gefitinib resistance, indicating a role in cell survival. | |
| HCT116 (Colorectal Cancer) | Colony Formation Assay | Significantly reduced cell survival following irradiation. |
Table 2: Impact on Epithelial-Mesenchymal Transition (EMT)
| Intervention | Cell Line | Assay | Markers Affected | Quantitative Change | Reference(s) |
| This compound | A549 (NSCLC) | Western Blot | Snail-1, ZEB1, E-cadherin | Decreased Snail-1 and ZEB1, Increased E-cadherin. | |
| DCLK1 Knockdown | PC9/GR (NSCLC) | Western Blot, RT-PCR | ZO1, E-cadherin, ZEB1, Snail, Vimentin, N-cadherin | Upregulated epithelial markers (ZO1, E-cadherin), Downregulated mesenchymal markers. |
Table 3: Regulation of Cancer Stem Cell (CSC) Properties
| Intervention | Cell Line | Assay | Markers/Phenotypes Affected | Quantitative Change | Reference(s) |
| This compound | A549 (NSCLC) | Sphere Formation Assay | Sphere Formation Efficiency | Significantly decreased. | |
| A549 (NSCLC) | Western Blot | β-catenin, SOX2, NANOG, OCT4 | Reduced expression of stemness markers. | ||
| DCLK1 Knockdown | General | Review | Pluripotency Factors (Nanog, Oct4, Sox2, etc.) | Regulates the expression of these factors. | |
| Renal Cell Carcinoma | Spheroid Formation | Secondary Spheroid Formation | Prevented the ability to form secondary spheroids. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of DCLK1 in oncogenic signaling and provide a generalized workflow for assessing the on-target effects of a kinase inhibitor.
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Selectivity of XMD-17-51: A Comparative Analysis Against Other Kinase Inhibitors
For Immediate Release
In the landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge and a key determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of the kinase selectivity of XMD-17-51, a pyrimido-diazepinone compound, against other notable kinase inhibitors, LRRK2-IN-1 and Sunitinib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the potential of this compound in targeted therapy.
This compound was initially identified as a potent and selective inhibitor of NUAK1, with an IC50 of 1.5 nM[1]. Subsequent research has revealed its inhibitory activity against Doublecortin-like kinase 1 (DCLK1) with an IC50 of 14.64 nM in cell-free assays[2][3]. Its broader kinase profile, however, reveals a multi-targeted nature, with activity against several other kinases, including members of the AMPK family such as MARK1, MARK3, BRSK1, and AMPK[1]. This guide presents a quantitative comparison of its selectivity profile alongside other inhibitors known to target DCLK1.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of this compound, LRRK2-IN-1, and Sunitinib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase profiling studies. Lower values indicate higher potency.
| Kinase Target | This compound (% Inhibition @ 1µM) | LRRK2-IN-1 (IC50/Kd) | Sunitinib (Kd) |
| DCLK1 | 99 | - | - |
| NUAK1 | 99.5 | >1 µM (IC50)[4] | - |
| LRRK2 | 35 | 13 nM (WT, IC50) | - |
| LRRK2 (G2019S) | 35 | 6 nM (IC50) | - |
| DCLK2 | 98 | 45 nM (IC50) | - |
| MAPK7 (ERK5) | 98 | 160 nM (EC50) | - |
| VEGFR2 | - | - | 9 nM |
| PDGFRβ | - | - | 2 nM |
| c-Kit | - | - | 4 nM |
| FLT3 | - | - | 1 nM |
| RET | - | - | 29 nM |
| AURKB | 96 | >1 µM (IC50) | - |
| CHEK2 | 8 | >1 µM (IC50) | - |
| MKNK2 | 93 | >1 µM (IC50) | - |
| MYLK | 25 | >1 µM (IC50) | - |
| PLK1 | 97 | >1 µM (IC50) | - |
Data for this compound is derived from a 140-kinase panel screen and presented as percent inhibition at a 1 µM concentration, as detailed in the supplementary materials of Banerjee et al., Biochemical Journal, 2014. Data for LRRK2-IN-1 and Sunitinib are from MedChemExpress and IUPHAR/BPS Guide to PHARMACOLOGY respectively.
Experimental Methodologies
A comprehensive understanding of the selectivity data necessitates a review of the experimental protocols employed. Below is a detailed methodology for a representative in vitro kinase assay used to determine the inhibitory potential of compounds like this compound.
In Vitro DCLK1 Kinase Assay Protocol
This protocol outlines a typical procedure for measuring the in vitro kinase activity of DCLK1 and its inhibition by a test compound.
1. Materials and Reagents:
-
Purified, recombinant DCLK1 enzyme
-
ULight™-CREBtide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., LANCE® Ultra Europium-anti-phospho-CREB (Ser133) antibody)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, the DCLK1 enzyme, ULight™-CREBtide substrate, and the diluted test compound (or DMSO for control wells) are added to the kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. A low ATP concentration (e.g., 1 µM, close to the Km value) is often used to increase the sensitivity of the assay for ATP-competitive inhibitors.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection solution containing EDTA and the Europium-labeled antibody specific for the phosphorylated substrate.
-
Signal Measurement: After another incubation period to allow for antibody binding, the TR-FRET signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Visualizing Cellular Pathways and Workflows
To contextualize the action of this compound, the following diagrams illustrate a key signaling pathway influenced by its target, DCLK1, and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: DCLK1 signaling pathway and its inhibition by this compound.
References
A Comparative Analysis of XMD-17-51 and XMD8-92: Potent Kinase Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, small molecule inhibitors that modulate protein kinase activity are of paramount importance. This guide provides a detailed comparative analysis of two such inhibitors, XMD-17-51 and XMD8-92, for researchers, scientists, and drug development professionals. Both compounds have demonstrated significant anti-cancer properties, primarily through the inhibition of Doublecortin-like kinase 1 (DCLK1), a key regulator of cancer stemness and epithelial-mesenchymal transition (EMT). However, their broader kinase inhibitory profiles and mechanisms of action exhibit notable differences.
Biochemical and Cellular Activity
This compound and XMD8-92 are potent ATP-competitive kinase inhibitors. Their primary targets and inhibitory concentrations are summarized below.
| Compound | Primary Target(s) | IC50 / Kd | Secondary Target(s) | IC50 / Kd |
| This compound | DCLK1 | IC50: 14.64 nM (cell-free)[1][2] | NUAK1 | IC50: 1.5 nM[2] |
| AMPK family kinases (MARK1, MARK3, BRSK1, AMPK) | Not specified[2] | |||
| XMD8-92 | ERK5 (BMK1) | Kd: 80 nM[3] | BRD4 | Kd: 170 nM |
| DCLK1 | Weakly active (IC50: 716 nM) | DCAMKL2, PLK4, TNK1 | Kd: 190 nM, 600 nM, 890 nM respectively |
Kinase Selectivity
A comprehensive head-to-head kinome scan for both compounds is not publicly available. However, existing data provides insights into their selectivity.
XMD8-92 has been profiled against a large panel of 402 kinases. It demonstrated remarkable selectivity for ERK5, with significant inhibition also observed for DCAMKL2, TNK1, and PLK4. It is important to note that some studies suggest the cellular effects of XMD8-92 may be more attributable to its inhibition of bromodomains (BETs) rather than ERK5.
This compound is a highly selective inhibitor of NUAK1, an AMPK-related kinase. It is a derivative of HTH-01-015, another selective NUAK1 inhibitor. While its inhibitory activity against DCLK1 is potent, a broad, publicly available kinome scan to fully delineate its off-target profile is not available. It has been shown to inhibit several members of the AMPK family.
Mechanism of Action and Cellular Effects
Both compounds impact cancer cell biology by inhibiting key signaling pathways, albeit through different primary targets.
This compound
This compound exerts its anti-cancer effects primarily through the inhibition of DCLK1. This leads to:
-
Inhibition of Cell Proliferation: Demonstrated in non-small cell lung carcinoma (NSCLC) cell lines.
-
Suppression of Epithelial-Mesenchymal Transition (EMT): Evidenced by decreased levels of Snail-1 and ZEB1, and increased E-cadherin.
-
Reduction of Cancer Stemness: Shown by a decrease in sphere formation efficiency and the expression of stemness markers like β-catenin, SOX2, NANOG, and OCT4.
XMD8-92
XMD8-92 has a dual mechanism of action, targeting both ERK5 and BRD4, in addition to its effects on the DCLK1 pathway. Its cellular effects include:
-
Inhibition of Tumor Growth: Demonstrated in pancreatic tumor xenografts.
-
Downregulation of DCLK1 and Downstream Targets: This includes key oncogenic proteins such as c-MYC, KRAS, and NOTCH1.
-
Suppression of EMT and Pluripotency: Through the downregulation of transcription factors like SNAIL, SLUG, ZEB1, and ZEB2, and pluripotency factors such as OCT4, SOX2, and NANOG.
-
Induction of p21: Mediated by the inhibition of ERK5 (BMK1) activation, leading to the suppression of cancer cell proliferation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and XMD8-92.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used in the characterization of this compound and XMD8-92, based on the primary literature.
In Vitro Kinase Inhibition Assay (for DCLK1)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the DCLK1 enzyme.
-
Protocol Summary (based on Yang et al., 2021):
-
A cell-free enzymatic assay is performed using recombinant DCLK1 protein.
-
The assay is typically conducted in a multi-well plate format.
-
The reaction mixture contains DCLK1, a specific peptide substrate, and ATP in a suitable buffer.
-
This compound or XMD8-92 is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
The amount of phosphorylated substrate is quantified, often using methods like mobility shift assay or by detecting a labeled phosphate group (e.g., ³²P-ATP).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Protocol Summary (based on Yang et al., 2021):
-
Cancer cells (e.g., A549, NCI-H1299, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or XMD8-92 for a specified period (e.g., 48-72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values for cell proliferation inhibition can be determined.
-
Western Blotting for EMT Markers
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue or cells. This protocol is used to assess the expression levels of key EMT markers.
-
Protocol Summary (based on Yang et al., 2021):
-
Cancer cells are treated with this compound or XMD8-92 for a designated time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the EMT markers of interest (e.g., anti-E-cadherin, anti-Snail, anti-ZEB1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light. The intensity of the bands corresponds to the amount of protein.
-
Conclusion
This compound and XMD8-92 are both valuable research tools for investigating the roles of DCLK1 and other kinases in cancer. This compound demonstrates high potency and selectivity for DCLK1 and NUAK1, making it a suitable probe for studying the specific functions of these kinases. XMD8-92, with its dual inhibitory action on ERK5 and bromodomains, offers a different approach to targeting cancer cell signaling, although its cellular effects may be complex due to its multiple targets. The choice between these inhibitors will depend on the specific research question and the desired signaling pathway to be interrogated. The provided experimental data and protocols serve as a guide for researchers to design and interpret their studies effectively.
References
Assessing the Specificity of XMD-17-51 for NUAK1 Over NUAK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor XMD-17-51's specificity for NUAK1 versus NUAK2, supported by experimental data. This compound, a pyrimido-diazepinone compound, has been identified as a potent inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family. Understanding its selectivity is crucial for its application in targeted research and potential therapeutic development.
Quantitative Assessment of Inhibitor Potency
The inhibitory activity of this compound against NUAK1 has been quantified, demonstrating high potency. In contrast, its effect on NUAK2 was found to be insignificant in the same study.[1]
| Target Kinase | IC50 Value | Notes |
| NUAK1 | 1.5 nM | Potent inhibition observed.[1][2] |
| NUAK2 | Not significantly inhibited | Specific IC50 value not reported in the cited study.[1] |
It is important to note that while this compound is highly potent against NUAK1, it is considered a semi-specific inhibitor.[1] Kinase profiling has revealed that it also inhibits other kinases, including several members of the AMPK family (MARK1, MARK3, BRSK1, and AMPK) and kinases involved in cell growth and proliferation, such as Aurora isoforms, ABL1, and JAK2. More recently, it has also been identified as an inhibitor of Doublecortin-like kinase 1 (DCLK1) with an IC50 of 14.64 nM.
Experimental Protocols
The following is a detailed methodology for the biochemical kinase inhibition assay used to determine the IC50 values for this compound against NUAK kinases.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of NUAK1 and NUAK2.
Materials:
-
Recombinant wild-type (WT) GST-tagged NUAK1 and GST-tagged NUAK2
-
Substrate: Sakamototide (200 µM)
-
ATP: 100 µM [γ-³²P]ATP (approx. 500 c.p.m./pmol)
-
Inhibitor: this compound at various concentrations
-
Assay Buffer
-
DMSO (for inhibitor dilution and control)
-
Phosphocellulose paper
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the respective kinase (GST-NUAK1 or GST-NUAK2), the substrate Sakamototide, and the specified concentration of [γ-³²P]ATP in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A DMSO-only control is included to represent 100% kinase activity.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the relevant signaling pathway.
References
Evaluating Downstream Targets of XMD-17-51 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of XMD-17-51, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), with alternative inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways to aid in the evaluation of its downstream targets.
This compound is a pyrimido-diazepinone compound that has been identified as a potent inhibitor of DCLK1 with a reported IC50 of 14.64 nM in cell-free assays.[1][2][3][4] It has also demonstrated inhibitory activity against NUAK1 and other AMPK family members.[1] Mechanistic studies have revealed that this compound exerts its anti-cancer effects in non-small cell lung carcinoma (NSCLC) by reducing cell proliferation, halting the epithelial-mesenchymal transition (EMT), and diminishing cancer stem cell (CSC) properties.
Performance Comparison with Alternative Inhibitors
To provide a comprehensive evaluation, we compare this compound with other known inhibitors of its primary targets, DCLK1 and NUAK1. The following tables summarize the available quantitative data for these compounds.
DCLK1 Inhibitors: Biochemical Potency and Cellular Activity
| Inhibitor | Target(s) | IC50 (nM) - DCLK1 | Cellular Effects | Reference(s) |
| This compound | DCLK1, NUAK1 | 14.64 (cell-free) | Decreases proliferation, EMT, and stemness in NSCLC cells. | |
| DCLK1-IN-1 | DCLK1, DCLK2 | 9.5 (binding), 57.2 (kinase assay) | Minimal effects on cell viability and gene expression in PDAC cell lines, but sensitive in patient-derived organoids. Modulates proteins associated with cell motility. | |
| LRRK2-IN-1 | DCLK1, LRRK2 | Potent DCLK1 inhibitor (specific IC50 not consistently reported) | Reduces proliferation, migration, infiltration, and colony formation in HNSCC cells. Downregulates NOTCH signaling. |
NUAK1 Inhibitors: Biochemical Potency and Cellular Activity
| Inhibitor | Target(s) | IC50 (nM) - NUAK1 | Cellular Effects | Reference(s) |
| This compound | NUAK1, DCLK1 | Potent NUAK1 inhibitor (specific IC50 not detailed in initial findings) | Inhibits members of the AMPK family. | |
| WZ4003 | NUAK1, NUAK2 | 20 | Inhibits NUAK1-mediated MYPT1 phosphorylation, cell migration, invasion, and proliferation. | |
| HTH-01-015 | NUAK1 | 100 (>100-fold selective over NUAK2) | Suppresses NRF2-mediated downstream signaling upon oxaliplatin treatment. Reduces ROS in NSCLC cells and reverses osimertinib resistance. |
Downstream Target Modulation
Inhibition of DCLK1 and NUAK1 by this compound leads to the modulation of various downstream signaling pathways critical for cancer progression.
Effects of this compound on Key Downstream Proteins in NSCLC
| Protein | Pathway/Process | Effect of this compound | Reference(s) |
| Snail-1 | EMT | Decrease | |
| ZEB1 | EMT | Decrease | |
| E-cadherin | EMT | Increase | |
| β-catenin | Stemness, Wnt Signaling | Decrease | |
| SOX2 | Stemness | Decrease | |
| NANOG | Stemness | Decrease | |
| OCT4 | Stemness | Decrease |
While comprehensive quantitative proteomics or transcriptomics data for this compound is not publicly available, studies on the selective DCLK1 inhibitor, DCLK1-IN-1, in pancreatic ductal adenocarcinoma (PDAC) organoids revealed enrichment of gene signatures associated with cell motility, providing insights into the broader downstream effects of DCLK1 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, we provide the following diagrams generated using the DOT language.
Caption: DCLK1 Signaling Pathway and Inhibition by this compound.
Caption: NUAK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and primers specific for the target genes (e.g., SNAI1, ZEB1, CDH1, CTNNB1, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.
Sphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Medium: Culture the cells in serum-free sphere-forming medium supplemented with EGF and bFGF.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Sphere Counting: Count the number of spheres with a diameter greater than 50 µm under a microscope.
-
Data Analysis: Calculate the sphere formation efficiency as (number of spheres / number of cells seeded) x 100%.
This guide provides a foundational understanding of the downstream effects of this compound inhibition and its comparison with other relevant kinase inhibitors. Further research, particularly comprehensive proteomic and transcriptomic analyses of this compound-treated cells, will be invaluable in fully elucidating its mechanism of action and identifying novel therapeutic targets.
References
- 1. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]
- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of XMD-17-51 Trifluoroacetate Salt Versus its Free Form for Research Applications
For researchers, scientists, and drug development professionals, the choice between a salt or free form of a small molecule inhibitor like XMD-17-51 can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the trifluoroacetate (TFA) salt and the free form of this compound, a potent protein kinase modulator. While direct comparative experimental data is limited in publicly available literature, this document outlines the expected differences based on established pharmaceutical principles and provides a framework for empirical evaluation.
This compound is a pyrimido-diazepinone compound that has been identified as a potent inhibitor of several protein kinases, including NUAK1, and has shown activity against Doublecortin-like kinase 1 (DCLK1), a target of interest in cancer therapy.[1][2] The trifluoroacetate salt of this compound is the most commonly available form for research purposes.[1][3] Generally, the salt form of a compound is expected to exhibit enhanced water solubility and stability compared to its free form, while the biological activity at equivalent molar concentrations should be comparable.[4]
Physicochemical Properties: A Comparative Overview
| Property | This compound Trifluoroacetate Salt | This compound Free Form | Rationale for Difference |
| Molecular Weight | Higher (due to the addition of the TFA counter-ion) | Lower | The molecular weight of the salt form includes the weight of the trifluoroacetic acid counter-ion. |
| Aqueous Solubility | Expected to be higher | Expected to be lower | The ionic nature of the salt form generally leads to improved solvation in aqueous media. |
| Stability | Generally more stable in solid state and solution | May be less stable | Salt formation can protect functional groups that are susceptible to degradation. |
| Hygroscopicity | May be more hygroscopic | May be less hygroscopic | The ionic nature of salts can attract and retain water molecules from the atmosphere. |
Biological Activity: Kinase Inhibition Profile
This compound has been shown to inhibit a range of protein kinases. The biological activity of the trifluoroacetate salt and the free form are expected to be comparable when tested at equimolar concentrations, as the active pharmacological moiety is the this compound molecule itself.
The table below presents known IC50 values for this compound (presumed to be the TFA salt) against various kinases.
| Kinase Target | IC50 (nM) | Reference |
| NUAK1 | 1.5 | |
| DCLK1 | 14.64 |
Experimental Protocols
To empirically determine the comparative properties of the trifluoroacetate salt and free form of this compound, the following experimental protocols are proposed.
Determination of Aqueous Solubility
Objective: To quantify and compare the aqueous solubility of this compound TFA salt and its free form.
Methodology: A shake-flask method can be employed.
-
Add an excess amount of each compound (TFA salt and free form) to separate vials containing a fixed volume of purified water (e.g., 1 mL).
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Stability Assessment
Objective: To compare the stability of the two forms in both solid-state and in solution under various stress conditions.
Methodology:
-
Solid-State Stability:
-
Store aliquots of the solid TFA salt and free form under different conditions: elevated temperature (e.g., 40°C), high humidity (e.g., 75% RH), and exposure to light.
-
At specified time points (e.g., 1, 2, 4 weeks), analyze the purity of the samples by HPLC to detect any degradation products.
-
-
Solution Stability:
-
Prepare stock solutions of each form in a relevant solvent (e.g., DMSO).
-
Dilute the stock solutions in aqueous buffers at different pH values (e.g., pH 5, 7.4, 9).
-
Incubate the solutions at a set temperature (e.g., 37°C).
-
At various time intervals (e.g., 0, 2, 8, 24 hours), analyze the samples by HPLC to quantify the remaining parent compound and identify any degradants.
-
Comparative Kinase Inhibition Assay
Objective: To directly compare the in vitro potency of the TFA salt and free form against a target kinase (e.g., NUAK1 or DCLK1).
Methodology: A biochemical kinase assay, such as a radiometric assay or a fluorescence-based assay, can be used.
-
Prepare serial dilutions of both the TFA salt and the free form of this compound in the assay buffer. Ensure that the concentrations are calculated based on the molar mass of the active compound (this compound) to allow for a direct comparison.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add the different concentrations of the inhibitors (TFA salt and free form) to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity. For a radiometric assay, this involves quantifying the incorporation of ³²P into the substrate. For a fluorescence-based assay, this could involve measuring the change in fluorescence intensity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each form by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate a typical experimental workflow for comparing the two forms and the known signaling pathway affected by this compound.
Caption: Experimental workflow for comparing this compound forms.
References
Safety Operating Guide
Safe Disposal of XMD-17-51: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of XMD-17-51, a potent NUAK1 inhibitor. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Summary of Hazards
This compound is a hazardous substance that requires careful handling and disposal. Key hazards include:
-
Health Hazards: May cause allergic skin reactions, cancer by inhalation, and damage to organs through prolonged or repeated exposure.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below.
| Property | Value |
| Molecular Weight | 404.47 g/mol |
| Solubility in DMSO | 81 mg/mL (200.26 mM) |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: An approved respirator should be used if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the safe disposal of this compound. Always consult your institution's specific safety protocols and local regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible chemical wastes.
-
-
Sharps:
-
Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Spill Management
In the event of a spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill:
-
For liquid spills, use absorbent pads or other inert material to contain the spill.
-
For solid spills, carefully cover the spill with a damp cloth or absorbent material to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect the absorbed material or the covered solid spill and place it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents ("Hazardous Waste: this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for the handling and disposal of hazardous laboratory chemicals. Researchers should always refer to their institution's environmental health and safety (EHS) department for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling XMD-17-51
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for laboratory personnel handling the potent protein kinase modulator, XMD-17-51. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact.[1] Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound to minimize exposure.[1][2][3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-rated gloves[3] |
| Weighing and Aliquoting (Dry Powder) | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash goggles- Face shield if there is a splash hazard |
| Cell Culture and In Vitro Assays | - Single pair of chemotherapy-rated gloves- Laboratory coat |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash goggles |
Standard Operating Procedure: Donning and Doffing of PPE
The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
